molecular formula C11H15N B152343 (R)-3-Phenylpiperidine CAS No. 430461-56-6

(R)-3-Phenylpiperidine

货号: B152343
CAS 编号: 430461-56-6
分子量: 161.24 g/mol
InChI 键: NZYBILDYPCVNMU-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-Phenylpiperidine is a valuable chiral piperidine building block extensively utilized in medicinal chemistry and asymmetric synthesis for the development of central nervous system (CNS) targeting agents . The stereochemistry of the (R)-enantiomer is crucial for conferring desired biological activity and selectivity in potential drug candidates . This compound provides the essential 3-phenylpiperidine scaffold, which is recognized as a key structural motif in dopaminergic pharmacology; early research on 3-phenylpiperidine derivatives highlighted their significant activity as central dopamine-autoreceptor agonists, with the 3-phenylpiperidine moiety being indispensable for high potency and selectivity . The (R)-enantiomer, in particular, is known to bind to dopamine D2 receptors, with studies indicating that different enantiomers can exhibit distinct agonist or antagonist effects, making this chiral scaffold a critical tool for probing receptor mechanisms and optimizing pharmacological profiles . Beyond dopaminergic systems, the 3-phenylpiperidine structure serves as a versatile template for creating selective agonists for other receptor types, including serotonin (5-HT2A) receptors, underscoring its broad utility in neuroscience and neuropharmacology research . As a cyclized phenethylamine, it functions as a privileged structure in the design and discovery of new analgesics, antidepressants, and antipsychotics . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430461-56-6
Record name 430461-56-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-Phenylpiperidine: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (R)-3-Phenylpiperidine, a key chiral intermediate in the development of various pharmaceutical agents, including the PARP inhibitor Niraparib. This document outlines prominent synthetic methodologies, including asymmetric synthesis and chiral resolution, and provides a thorough summary of its spectroscopic and physical characterization data.

Introduction

This compound is a chiral amine of significant interest in medicinal chemistry due to its presence as a core structural motif in a number of biologically active compounds. The precise stereochemical orientation of the phenyl group at the 3-position of the piperidine ring is often crucial for therapeutic efficacy and selectivity. Consequently, robust and efficient methods for the enantioselective synthesis and rigorous characterization of this compound are of paramount importance for the pharmaceutical industry.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, and the resolution of a racemic mixture of 3-phenylpiperidine.

Asymmetric Synthesis

One notable method for the asymmetric synthesis of 3-substituted piperidines involves a Rhodium-catalyzed asymmetric reductive Heck reaction. This approach utilizes a chiral phosphine ligand to induce enantioselectivity in the coupling of an arylboronic acid with a dihydropyridine derivative, which is subsequently reduced to the corresponding piperidine.

dot

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic 3-Phenylpiperidine

A common and industrially scalable method for obtaining this compound is through the resolution of a racemic mixture of 3-phenylpiperidine. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

A widely used resolving agent is a derivative of tartaric acid, such as di-p-toluoyl-D-tartaric acid or di-p-methylbenzoyl tartaric acid.[1]

dot

Caption: Chiral resolution of 3-Phenylpiperidine.

Experimental Protocols

Synthesis of Racemic 3-Phenylpiperidine via Grignard Reaction and Reduction

This protocol describes a common method to produce the racemic starting material for chiral resolution.

Step 1: Grignard Reaction An N-protected 3-piperidone is reacted with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF) to yield the corresponding 3-hydroxy-3-phenylpiperidine derivative.[1]

Step 2: Dehydration The tertiary alcohol from the previous step is dehydrated under acidic conditions to form the corresponding tetrahydropyridine derivative.

Step 3: Reduction The double bond of the tetrahydropyridine is reduced, for example, through catalytic hydrogenation using a palladium catalyst, to yield N-protected 3-phenylpiperidine.[1]

Step 4: Deprotection The N-protecting group is removed under appropriate conditions to afford racemic 3-phenylpiperidine.[1]

Chiral Resolution of (±)-3-Phenylpiperidine

Protocol:

  • Dissolve racemic 3-phenylpiperidine in a suitable solvent, such as ethyl acetate.

  • Add a solution of a chiral resolving agent, for example, di-p-methylbenzoyl tartaric acid, in the same solvent.[1]

  • Stir the mixture to allow for the formation of diastereomeric salts.

  • Allow the solution to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline salt by filtration. This salt will be enriched in one of the enantiomers.

  • To improve enantiomeric purity, the collected salt can be recrystallized from a suitable solvent.

  • Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following table summarizes the key characterization data. Note that spectroscopic data (NMR, IR, MS) for the (R)- and (S)-enantiomers are identical. The primary distinguishing characteristic is the sign of the optical rotation.

Parameter Value
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol [2]
Appearance Solid
Melting Point 142-143 °C[3]
Boiling Point 263.183 °C at 760 mmHg[3]
Spectroscopic Data Details
¹H NMR (DMSO-d₆, 400 MHz) δ: 7.30-7.16 (m, 5H), 3.13-2.95 (m, 4H)[1]
¹³C NMR Data for the racemate is available on PubChem and is expected to be identical for the (R)-enantiomer.
FT-IR Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending are expected. Vapor phase IR data for the racemate is available on PubChem.
Mass Spectrometry (GC-MS) The mass spectrum for the racemate is available on PubChem and is expected to be identical for the (R)-enantiomer.
Chiral Analysis Details
Optical Rotation Specific rotation value is a critical parameter for confirming the enantiomeric identity. The sign of rotation distinguishes the (R) and (S) enantiomers.
Chiral HPLC A suitable chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized product.

dot

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis and thorough characterization of this key chiral intermediate are critical steps in the advancement of novel therapeutics.

References

(R)-3-Phenylpiperidine mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (R)-3-Phenylpiperidine in the Central Nervous System

Introduction

This compound serves as a foundational scaffold for a diverse range of centrally acting therapeutic agents. While direct pharmacological data on the unsubstituted this compound is not extensively reported in the scientific literature, a comprehensive understanding of its mechanism of action can be inferred from the detailed characterization of its numerous derivatives.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of compounds based on the 3-phenylpiperidine structure, with a focus on their interactions with key CNS targets, including dopamine receptors, sigma receptors, and NMDA receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Dopamine Receptor Modulation

A primary and extensively studied mechanism of action for 3-phenylpiperidine derivatives is the modulation of dopamine D2 receptors. These compounds exhibit a range of activities from partial agonism to antagonism, often with stereospecific effects.

The Case of 3-PPP: A Prototypical Dopamine Receptor Modulator

3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a key derivative that demonstrates the complex dopaminergic pharmacology of this class. 3-PPP is a partial agonist at the D2 receptor and also interacts with sigma receptors.[2] Its enantiomers have distinct pharmacological profiles:

  • (+)-3-PPP: Acts as an agonist at both presynaptic and postsynaptic D2 receptors.[2]

  • (-)-3-PPP (Preclamol): Displays a unique profile as a presynaptic D2 receptor agonist and a postsynaptic D2 receptor antagonist, which has been explored for potential antipsychotic applications.[2]

OSU-6162: A Dopamine Stabilizer

(-)-OSU6162, a substituted (S)-3-phenylpiperidine, is another important derivative with a unique "dopamine-stabilizing" profile.[3] It exhibits low affinity for the dopamine D2 receptor family and functions as a very low-efficacy partial agonist, which in many in vivo contexts behaves as a neutral antagonist.[3][4] Studies have also suggested that OSU-6162 can exert allosteric effects at the D2 receptor.[4]

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities of key 3-phenylpiperidine derivatives for dopamine receptors.

CompoundReceptorSpeciesKi (nM)Reference Assay
(-)-OSU6162 Dopamine D2Rhesus MonkeyModerate AffinityPET with [11C]raclopride
(+)-3-PPP Dopamine D2-High AffinityRadioligand Binding
(-)-3-PPP Dopamine D2-High AffinityRadioligand Binding

Note: Specific Ki values for OSU-6162 and 3-PPP enantiomers at dopamine receptors require consulting the primary literature cited in the search results for precise figures.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity of a test compound (e.g., a 3-phenylpiperidine derivative) for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

  • Radioligand, such as [3H]spiperone or [3H]raclopride.

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of microcentrifuge tubes, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

dopamine_signaling cluster_presynaptic Presynaptic Terminal cluster_ppp_pre (-)-3-PPP / Preclamol cluster_postsynaptic Postsynaptic Neuron cluster_ppp_post (-)-3-PPP / Preclamol dopa L-DOPA da Dopamine dopa->da vmat VMAT2 da->vmat dat DAT vesicle Vesicle vmat->vesicle da_synapse Dopamine vesicle->da_synapse Release d2_auto D2 Autoreceptor neg_feedback - d2_auto->neg_feedback neg_feedback->vesicle Inhibits Release da_synapse->dat Reuptake da_synapse->d2_auto d2_post D2 Receptor da_synapse->d2_post ppp_pre Agonist ppp_pre->d2_auto Activates g_protein Gi/o d2_post->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Effects pka->downstream ppp_post Antagonist ppp_post->d2_post Blocks

Caption: Dopaminergic synapse showing the dual action of (-)-3-PPP.

binding_assay_workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare setup Set up Assay Tubes (Total, Non-specific, Test Compound Concentrations) prepare->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Specific Binding, IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Sigma Receptor Interaction

Several 3-phenylpiperidine derivatives exhibit high affinity for sigma receptors, which are intracellular chaperone proteins primarily located at the endoplasmic reticulum.

3-PPP as a Sigma Receptor Agonist

3-PPP is a mixed sigma-1 and sigma-2 receptor agonist.[2] The (+)-enantiomer is particularly noted for its activity at sigma receptors.[2] This interaction may contribute to the complex psychopharmacological profile of these compounds, potentially influencing neuronal signaling and plasticity.

Quantitative Data: Sigma Receptor Binding Affinities
CompoundReceptorKi (nM)Reference
(+)-3-PPP Sigma-1High Affinity[2]
(+)-3-PPP Sigma-2High Affinity[2]

Note: For precise Ki values, the primary literature should be consulted.

Experimental Protocol: 3H-Pentazocine Binding Assay for Sigma-1 Receptors

Objective: To determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Rodent brain homogenates (e.g., guinea pig brain, which has a high density of sigma-1 receptors).

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: A high concentration of unlabeled (+)-pentazocine or haloperidol.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Other materials as described in the dopamine D2 receptor binding assay protocol.

Procedure:

  • Prepare brain homogenates and resuspend in incubation buffer.

  • Set up assay tubes with the brain homogenate, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the samples, typically at 37°C for a specified time (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters (often pre-soaked in a solution like polyethylenimine to reduce non-specific binding).

  • Wash the filters with ice-cold buffer.

  • Quantify radioactivity by scintillation counting.

  • Analyze the data to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation, as described previously.

Signaling Pathway Diagram

sigma_receptor_pathway cluster_cell Neuron ppp (+)-3-PPP sigma1 Sigma-1 Receptor ppp->sigma1 Binds & Activates er Endoplasmic Reticulum ip3r IP3 Receptor sigma1->ip3r Modulates ion_channel Ion Channel (e.g., NMDA-R, K+ channel) sigma1->ion_channel Translocates to modulate ca_cyto Ca2+ ip3r->ca_cyto Ca2+ Release ca_er Ca2+ neuronal_signaling Modulation of Neuronal Signaling ca_cyto->neuronal_signaling ion_channel->neuronal_signaling

Caption: Hypothetical signaling pathway for Sigma-1 receptor activation.

NMDA Receptor Antagonism

The phenylpiperidine scaffold is also present in compounds that act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. While not the primary mechanism for all 3-phenylpiperidine derivatives, it represents another avenue of CNS activity for this structural class.

Phenylpiperidines as NMDA Receptor Ligands

Certain derivatives of phenylpiperidine have been identified as potent antagonists of the NMDA receptor, particularly at the NR1/NR2B subtype.[5][6] This activity is of interest for conditions involving excitotoxicity, such as stroke, and for certain psychiatric and neurodegenerative disorders.

Quantitative Data: NMDA Receptor Activity

Data for specific this compound derivatives as NMDA receptor antagonists is less prevalent in the initial search results. However, the broader class of phenylpiperidines includes compounds with known NMDA receptor antagonist activity.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

Objective: To assess the effect of a test compound on NMDA receptor function.

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B).

  • Two-electrode voltage-clamp or whole-cell patch-clamp setup.

  • External recording solution (e.g., a buffered saline solution).

  • NMDA and co-agonist glycine.

  • Test compound.

Procedure:

  • Prepare the cells for recording. For oocytes, this involves injection with cRNA encoding the receptor subunits. For cell lines, transfection with plasmids containing the subunit DNA is performed.

  • Place a cell in the recording chamber and perfuse with the external solution.

  • Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

  • Apply a solution containing NMDA and glycine to elicit an inward current mediated by the NMDA receptors.

  • After establishing a stable baseline response, co-apply the test compound with the agonists.

  • Observe any changes in the amplitude of the NMDA-evoked current. A reduction in current indicates antagonism.

  • Perform a dose-response analysis by applying the agonists with various concentrations of the test compound.

  • Plot the percentage of inhibition of the control NMDA current against the logarithm of the test compound concentration to determine the IC50.

Conclusion

The this compound scaffold is a versatile chemical framework that gives rise to compounds with a wide array of CNS activities. The primary mechanisms of action for its derivatives involve the modulation of dopamine D2 receptors, with stereospecific effects on presynaptic and postsynaptic receptor populations, and agonism at sigma-1 and sigma-2 receptors. Additionally, the broader class of phenylpiperidines includes compounds that interact with opioid and NMDA receptors. The diverse pharmacology of this structural class underscores its importance in the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. Further research into the specific pharmacological profile of unsubstituted this compound is warranted to fully elucidate its potential contributions to the activity of its more complex derivatives.

References

In-Depth Technical Guide: Biological Activity of (R)-3-Phenylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity of the (R)- and (S)-enantiomers of 3-phenylpiperidine, focusing on their interactions with key central nervous system targets. The information presented herein is intended to support research and development efforts in neuropharmacology and medicinal chemistry.

Introduction: The Significance of Stereochemistry in 3-Phenylpiperidine

3-Phenylpiperidine serves as a core scaffold in a variety of pharmacologically active compounds. Its structure, featuring a chiral center at the 3-position of the piperidine ring, gives rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. This stereoselectivity is a critical determinant of a compound's therapeutic potential and side-effect profile. This guide focuses on the differential biological activities of the (R)- and (S)-enantiomers of 3-phenylpiperidine and its close derivatives, with a primary focus on their interactions with sigma receptors and the dopamine transporter (DAT).

Primary Biological Targets and Stereoselective Activity

Research has identified the sigma-1 (σ₁) receptor and the dopamine transporter (DAT) as primary biological targets for 3-phenylpiperidine derivatives. The orientation of the phenyl group in the (R) and (S) enantiomers dictates the stereoselectivity of these interactions.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, calcium signaling, and cellular stress responses. The interaction of 3-phenylpiperidine derivatives with the σ₁ receptor is markedly stereoselective. Studies on closely related analogs, such as 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), have shown that the (+)-enantiomers are potent ligands at sigma receptors, while the corresponding (-)-enantiomers are significantly less active[1]. This suggests a specific binding pocket within the σ₁ receptor that preferentially accommodates one stereoisomer over the other.

Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating dopaminergic neurotransmission. Phenylpiperidine-based compounds are known to interact with DAT. The stereochemistry at the 3-position of the piperidine ring influences the affinity and potency of these compounds as DAT inhibitors. For instance, studies on a 3-(3,4-dimethylphenyl)-1-propylpiperidine analog revealed that the (R)-enantiomer possessed a six-fold higher affinity for dopamine D4 receptors compared to the (S)-enantiomer, highlighting the importance of stereochemistry in interactions with dopamine-related targets[2].

Quantitative Data on Enantiomer Binding Affinities

Table 1: Binding Affinities (Kᵢ in nM) of 3-Phenylpiperidine Analogs at the Sigma-1 (σ₁) Receptor

CompoundEnantiomerσ₁ Receptor Kᵢ (nM)Reference
3-(3,4-dimethylphenyl)-1-propylpiperidine(R)37[3]
3-(3,4-dimethylphenyl)-1-propylpiperidine(S)>10,000[3]
1-Benzyl-4-phenylpiperidine-4-carbonitrileRacemic0.41[4]

Table 2: Binding Affinities (Kᵢ and IC₅₀ in nM) of 3-Phenylpiperidine Analogs at Dopamine-Related Targets

CompoundTargetEnantiomerKᵢ/IC₅₀ (nM)Reference
3-(3,4-dimethylphenyl)-1-propylpiperidineDopamine D4 Receptor(R)0.4[2]
3-(3,4-dimethylphenyl)-1-propylpiperidineDopamine D4 Receptor(S)2.5[2]
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)[³H]Dopamine Binding Inhibition(-)More effective than (+)[5]

Note: The data presented are for analogs and are intended to be illustrative of the stereoselectivity of this chemical class.

Signaling Pathways

The interaction of (R)-3-phenylpiperidine enantiomers with their biological targets initiates distinct downstream signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

Activation of the σ₁ receptor by an agonist ligand leads to its dissociation from the binding immunoglobulin protein (BiP) chaperone at the endoplasmic reticulum. The freed σ₁ receptor can then translocate and interact with various client proteins, including ion channels (e.g., voltage-gated K⁺ channels) and other receptors, to modulate cellular functions such as calcium homeostasis and neuronal excitability.

sigma1_signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP σ₁-BiP Complex Sigma1 σ₁ Receptor Sigma1_BiP->Sigma1 Dissociation BiP BiP Sigma1_BiP->BiP Ion_Channel Ion Channel (e.g., K⁺ Channel) Sigma1->Ion_Channel Modulates Ca_Signaling Modulation of Ca²⁺ Signaling Sigma1->Ca_Signaling Influences Ligand This compound (Agonist) Ligand->Sigma1_BiP Binds Cellular_Response Neuroprotection, Modulation of Excitability Ion_Channel->Cellular_Response Ca_Signaling->Cellular_Response

Figure 1. Sigma-1 Receptor Signaling Pathway.

Dopamine Transporter (DAT) Modulation

As inhibitors of the dopamine transporter, 3-phenylpiperidine derivatives block the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic signaling. This action is the basis for the psychostimulant effects of many DAT inhibitors.

dat_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron DA_synapse Dopamine (DA) DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor DA_synapse->Postsynaptic_Receptor Binds DA_neuron DA DAT->DA_neuron Signaling Enhanced Dopaminergic Signaling Postsynaptic_Receptor->Signaling Ligand This compound (DAT Inhibitor) Ligand->DAT Blocks

Figure 2. Dopamine Transporter Inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of 3-phenylpiperidine enantiomers.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ₁ receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: (R)- or (S)-3-phenylpiperidine at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare membrane homogenates and determine protein concentration.

  • In a 96-well plate, add assay buffer, membrane preparation (200-400 µg protein), and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

  • Initiate the binding reaction by adding --INVALID-LINK---pentazocine at a final concentration near its Kₔ (e.g., 5 nM).

  • Incubate at 37°C for 120 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

binding_assay_workflow Start Start Prep Prepare Membrane Homogenate and Reagents Start->Prep Incubate Incubate Membranes with Test Compound and Radioligand Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC₅₀ and Kᵢ Values Count->Analyze End End Analyze->End

Figure 3. Radioligand Binding Assay Workflow.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]Dopamine.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909, 10 µM).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Test Compound: (R)- or (S)-3-phenylpiperidine at various concentrations.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C. For non-specific uptake control wells, add 10 µM GBR 12909.

  • Initiate dopamine uptake by adding [³H]Dopamine at a final concentration of approximately 10 nM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

  • Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Conclusion

The biological activity of 3-phenylpiperidine enantiomers is characterized by significant stereoselectivity at key neurological targets, including the sigma-1 receptor and the dopamine transporter. While quantitative data for the parent (R)- and (S)-3-phenylpiperidine are limited, studies on closely related analogs consistently demonstrate that the (R)-enantiomer often exhibits higher affinity for these targets. This underscores the critical importance of stereochemistry in the design and development of novel therapeutics based on the 3-phenylpiperidine scaffold. The protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of these and other chiral molecules in neuropharmacology.

References

Spectroscopic Profile of (R)-3-Phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (R)-3-Phenylpiperidine. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of analytical workflows are also included to support researchers in their structural elucidation and analytical development efforts.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. As an enantiomer, its spectroscopic properties in an achiral environment are identical to its (S)-enantiomer and the racemic mixture. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following data has been compiled from various sources.

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsTentative AssignmentSolvent
7.37 – 7.18m5HAr-H CDCl₃
3.21 – 2.95m2HPiperidine ring protonsCDCl₃
2.75 – 2.45m3HPiperidine ring protonsCDCl₃
2.09 – 1.55broad m4HPiperidine ring protons, NH CDCl₃
7.30 - 7.16m5HAr-H DMSO-d₆
3.13 - 2.95m4HPiperidine ring protonsDMSO-d₆

Note: Specific assignments of piperidine ring protons require further 2D NMR experiments.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) [ppm]Tentative AssignmentSolvent
Data not available in search resultsC-Ar (quaternary)CDCl₃
Data not available in search resultsC-Ar (CH)CDCl₃
Data not available in search resultsC-3 (CH)CDCl₃
Data not available in search resultsC-2/C-6 (CH₂)CDCl₃
Data not available in search resultsC-4/C-5 (CH₂)CDCl₃

Note: The table above represents the expected signals. Actual chemical shift values need to be obtained from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300-3400Medium, BroadN-H Stretch (secondary amine)
~3000-3100MediumC-H Stretch (aromatic)
~2850-2950StrongC-H Stretch (aliphatic)
~1600, ~1490, ~1450Medium-WeakC=C Stretch (aromatic ring)
~1440-1470MediumC-H Bend (aliphatic)
~700-750 and ~690-710StrongC-H Out-of-plane bend (monosubstituted benzene)

Note: This table is based on typical IR absorption frequencies for the functional groups present in 3-phenylpiperidine. Specific peak values from an experimental spectrum for this compound should be consulted for precise data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

m/zRelative Intensity (%)Tentative Fragment Assignment
161High[M]⁺ (Molecular Ion)
160Moderate[M-H]⁺
104Moderate[C₈H₈]⁺ or fragment from piperidine ring cleavage
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted based on the structure of 3-phenylpiperidine. The relative intensities are qualitative and would need to be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • A standard pulse-acquire sequence is used.

    • Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans is necessary due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using a press to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film):

  • A few milligrams of the sample are dissolved in a volatile solvent (e.g., dichloromethane or methanol).

  • A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Measurement:

    • A background spectrum of the empty ATR crystal or clean salt plate is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution is then further diluted to the low µg/mL or ng/mL range depending on the ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Inlet: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis for chemical compounds like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid/Thin Film Preparation Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Prep->IR MS Mass Spectrometry (GC-MS, ESI-MS) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Provided Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (N-H, C-H, C=C) IR->IR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info NMR_Info->Molecule Confirmation IR_Info->Molecule Confirmation MS_Info->Molecule Confirmation

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

Solubility Profile of (R)-3-Phenylpiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Phenylpiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. The piperidine scaffold is a prevalent structural motif in many marketed drugs, and the introduction of a chiral center, as in this compound, adds a layer of complexity and specificity to its interactions. This guide aims to consolidate the current knowledge on the solubility of this compound in a range of common organic solvents, providing a valuable resource for scientists and researchers in the pharmaceutical industry.

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in certain polar protic solvents. For comparative purposes, this guide presents quantitative solubility data for the structurally similar compound, 3-methylpiperidine. It is important to note that while this data can offer valuable insights, it should be used as an approximation, and experimental determination for this compound is highly recommended for any specific application.

Table 1: Quantitative Solubility of 3-Methylpiperidine in Various Organic Solvents at 25°C

SolventSolubility (g/L)
Ethanol2596.2
Methanol2356.27
n-Butanol2157.61
Ethyl Acetate1976.77
n-Propanol1857.39
Acetone1653.21
1,4-Dioxane1460.4
Isopropanol1294.94
Acetonitrile1162.81
Methyl Acetate1063.05
Isobutanol911.88
N,N-Dimethylformamide (DMF)777.0
Toluene420.3

Disclaimer: The data in this table is for 3-methylpiperidine and should be considered as an estimate for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specific period, followed by the quantification of the dissolved solute in the saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV/Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a temperature-controlled shaker set at the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method. HPLC with a chiral column is often preferred for chiral compounds to ensure enantiomeric purity does not affect quantification.[4] Alternatively, UV/Vis spectrophotometry can be used if the compound has a suitable chromophore and there are no interfering substances.

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Synthesis Workflow of this compound

This compound is a crucial chiral intermediate in the synthesis of the PARP inhibitor Niraparib.[5][6][7] The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_resolution Chiral Resolution cluster_final Final Product N-protected-3-piperidone N-protected-3-piperidone Grignard_Reaction Grignard_Reaction N-protected-3-piperidone->Grignard_Reaction Phenylmagnesium_bromide Phenylmagnesium_bromide Phenylmagnesium_bromide->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration Reduction Reduction Dehydration->Reduction Deprotection Deprotection Reduction->Deprotection Racemic_3-phenylpiperidine Racemic_3-phenylpiperidine Deprotection->Racemic_3-phenylpiperidine Diastereomeric_Salt_Formation Diastereomeric_Salt_Formation Racemic_3-phenylpiperidine->Diastereomeric_Salt_Formation Chiral_Resolving_Agent Chiral_Resolving_Agent Chiral_Resolving_Agent->Diastereomeric_Salt_Formation Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization R_3_Phenylpiperidine R_3_Phenylpiperidine Fractional_Crystallization->R_3_Phenylpiperidine

Caption: Synthetic route to this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in the public domain, this guide provides a framework for understanding its likely solubility behavior based on a structurally related compound. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility in solvents relevant to their work. The provided synthesis workflow highlights the importance of this chiral intermediate in pharmaceutical manufacturing. For any drug development program involving this compound, in-house experimental determination of its solubility is a critical step to ensure robust and reproducible processes.

References

In-Silico Modeling of (R)-3-Phenylpiperidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in-silico modeling of (R)-3-Phenylpiperidine's binding to its primary receptor targets. This compound and its derivatives are of significant interest in drug discovery due to their interactions with key receptors in the central nervous system, notably dopamine and sigma receptors. This document provides a comprehensive overview of the computational methodologies, experimental validation, and the underlying signaling pathways associated with these interactions.

Introduction to this compound and its Receptor Targets

This compound is a chiral molecule that serves as a core scaffold for a variety of pharmacologically active compounds. Its derivatives have shown a range of activities, from dopamine receptor agonists to sigma receptor ligands. Understanding the binding modes and affinities of these compounds is crucial for the rational design of novel therapeutics with improved selectivity and efficacy. The primary receptor targets for this compound and its analogs discussed in this guide are the Dopamine D2 receptor (D2R) and the Sigma-1 receptor (σ1R).

Quantitative Binding Affinity Data

The binding affinities of this compound and its well-studied derivative, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), for the dopamine D2 and sigma-1 receptors are summarized below. This data is critical for validating in-silico models and for structure-activity relationship (SAR) studies. While specific Ki values for the parent this compound are not extensively reported, data for its derivatives provide valuable insights.

CompoundReceptorBinding Affinity (IC50/Ki)Notes
(-)-3-PPPDopamine D2Binds to high and low-affinity states in the absence of sodium ions[1]Agonist and antagonist features observed in vitro[1]
(+)-3-PPPSigma-1IC50: 253 nM[2]Binds to high and low-affinity sites; binding is modulated by GTP analogs[3]
HaloperidolSigma-1IC50: 4.5 nM[2]Reference antagonist
(+)-PentazocineSigma-1Ki: 406 nM[2]Reference agonist

Experimental Protocols for Receptor Binding Assays

Accurate in-silico modeling relies on high-quality experimental data for validation. The following are detailed methodologies for performing competitive radioligand binding assays for the dopamine D2 and sigma-1 receptors.

Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.[4][5][6][7]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Unlabeled Ligand: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist like haloperidol or (+)-butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.

    • Total Binding: Add assay buffer, [³H]Spiperone (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]Spiperone, the non-specific binding control, and the membrane preparation.

    • Competition: Add assay buffer, [³H]Spiperone, serial dilutions of the unlabeled test compound, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Sigma-1 Receptor Competitive Radioligand Binding Assay

This protocol is based on established methods for sigma-1 receptor binding.[2][8][9]

Materials:

  • Receptor Source: Guinea pig or rat liver membrane homogenates, or membranes from cells expressing the human sigma-1 receptor.[2][8]

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).[2][8]

  • Unlabeled Ligand: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of haloperidol.[2][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus, Scintillation Cocktail, and Counter (as described for the D2 receptor assay).

Procedure: The procedure is analogous to the dopamine D2 receptor binding assay, with the following key considerations:

  • The incubation is typically performed at 37°C for 90 minutes.[8]

  • The concentration of --INVALID-LINK---Pentazocine should be near its Kd value.

  • Data analysis follows the same principles of calculating specific binding, determining the IC50, and converting it to a Ki value using the Cheng-Prusoff equation.

In-Silico Modeling Workflow

In-silico modeling, particularly molecular docking, is a powerful tool for predicting the binding mode and affinity of ligands to their receptor targets. The general workflow for modeling the binding of this compound is outlined below.

In_Silico_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_validation Validation Receptor_Prep Receptor Structure Preparation Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Binding_Energy Binding Energy Calculation Pose_Analysis->Binding_Energy Experimental_Comparison Comparison with Experimental Data Binding_Energy->Experimental_Comparison

In-Silico Modeling Workflow

Methodology Details:

  • Receptor Structure Preparation: Obtain the 3D structure of the human dopamine D2 receptor and sigma-1 receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Structure Preparation: Generate the 3D structure of this compound and perform energy minimization using a suitable force field.

  • Molecular Docking: Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the receptor's binding site. This involves defining a search space (grid box) that encompasses the known binding pocket.

  • Pose Analysis and Scoring: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor. Use scoring functions to rank the poses and estimate the binding affinity.

  • Binding Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy for the most promising poses.

  • Comparison with Experimental Data: The predicted binding affinities (or scores) should be correlated with the experimental Ki values to validate the docking protocol.

Signaling Pathways

The binding of this compound and its derivatives to their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is essential for predicting the functional consequences of receptor binding.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10][11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

D2R_Signaling Ligand This compound (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling
Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[12][13] Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other cellular compartments to modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes like calcium signaling and neuronal excitability.[12]

Sigma1R_Signaling Ligand This compound (Ligand) Sigma1R_BiP Sigma-1R-BiP Complex (at ER-Mitochondria Interface) Ligand->Sigma1R_BiP Binds to Sigma1R Active Sigma-1R Sigma1R_BiP->Sigma1R Dissociates to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Other_Proteins Other Signaling Proteins Sigma1R->Other_Proteins Interacts with Cellular_Response Modulation of Cellular Response Ion_Channels->Cellular_Response Other_Proteins->Cellular_Response

Sigma-1 Receptor Signaling

Conclusion

The in-silico modeling of this compound receptor binding provides a powerful framework for understanding its pharmacological profile and for the design of novel drug candidates. By integrating computational approaches with experimental validation, researchers can gain detailed insights into the molecular determinants of ligand-receptor interactions. This guide has provided a comprehensive overview of the key methodologies, quantitative data, and biological pathways relevant to the study of this compound and its derivatives, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Potential Therapeutic Targets of (R)-3-Phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Phenylpiperidine is a chiral molecule that serves as a core structural motif in a variety of pharmacologically active compounds. While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, a comprehensive analysis of its derivatives provides significant insights into its potential therapeutic targets. This technical guide consolidates the current understanding of these potential targets, focusing on the dopamine, serotonin, and sigma receptor systems. By examining the structure-activity relationships of its analogues, we can infer the likely biological interactions of this compound and guide future research and drug development efforts. This document provides a summary of quantitative data for key derivatives, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs targeting the central nervous system (CNS). This compound, a specific stereoisomer, is a key building block for several investigational and clinical compounds. Although the pharmacology of the parent compound has not been extensively reported, its derivatives have demonstrated significant activity as antipsychotics, psychedelics, and sigma receptor agonists.[1] This guide will explore the potential therapeutic targets of this compound by extrapolating from the known mechanisms of its prominent derivatives, namely 3-PPP and OSU-6162.

Potential Therapeutic Target Classes

Based on the pharmacological profiles of its derivatives, the primary potential therapeutic targets for this compound are hypothesized to be within the dopamine, serotonin, and sigma receptor families.

Dopamine Receptors

Derivatives of 3-phenylpiperidine have shown significant interaction with dopamine receptors, particularly the D2 subtype. These receptors are crucial in regulating motor control, motivation, and reward pathways.

One notable derivative, 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a partial agonist at the dopamine D2 receptor.[2] Its enantiomers exhibit distinct activities: (+)-3-PPP acts as an agonist at both presynaptic and postsynaptic D2 receptors, while (-)-3-PPP (preclamol) is an agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors, leading to antipsychotic effects.[2][3] This dual action on dopamine autoreceptors and postsynaptic receptors suggests a potential for dopamine system stabilization.[4][5]

Another key derivative, OSU-6162, is also a partial agonist at D2 receptors.[6][7] This activity contributes to its profile as a dopamine stabilizer, with potential applications in conditions like Parkinson's disease, Huntington's disease, and schizophrenia.[6][7]

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Dopamine This compound Derivative (Agonist) Dopamine->D2R Binds

Caption: Agonist binding to the D2 receptor leads to inhibition of adenylyl cyclase.

Serotonin Receptors

The serotonin system, particularly the 5-HT2A receptor, is another promising target. This receptor is implicated in a wide range of functions, including mood, cognition, and perception.

OSU-6162 acts as a medium-efficacy partial agonist at 5-HT2A receptors.[6] The (+)-enantiomer of OSU-6162 has a higher efficacy at this receptor, which is correlated with its greater stimulatory activity in vivo.[6] This interaction with the 5-HT2A receptor, in conjunction with its D2 receptor activity, contributes to its unique pharmacological profile.

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular HTR2A 5-HT2A Receptor Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Serotonin This compound Derivative (Agonist) Serotonin->HTR2A Binds

Caption: 5-HT2A receptor activation stimulates the Gq/11 pathway.

Sigma Receptors

Sigma receptors, which are not classical G-protein coupled receptors, are involved in the regulation of intracellular calcium signaling and cell survival. They are considered targets for the treatment of various CNS disorders and cancer.

The derivative 3-PPP is a mixed agonist at both sigma-1 and sigma-2 receptors.[2] The (+)-enantiomer of 3-PPP is the primary contributor to this sigma receptor agonism.[2] This activity is distinct from its effects on dopamine receptors and represents another important avenue for the therapeutic potential of the 3-phenylpiperidine scaffold.

Sigma-1 Receptor Signaling (Simplified)

G cluster_0 Endoplasmic Reticulum cluster_1 Intracellular Signaling Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER ER Ca2+ IP3R->Ca_ER Releases Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Mito Mitochondria Ca_cyto->Mito Uptake Ligand This compound Derivative (Agonist) Ligand->Sigma1R Binds

Caption: Sigma-1 receptor activation modulates calcium signaling.

Quantitative Data Summary

CompoundTarget ReceptorBinding Affinity (Ki, nM)SpeciesReference
(+)-3-PPP Sigma-1Data not specified-[2]
Sigma-2Data not specified-[2]
Dopamine D2Data not specified-[2]
(-)-OSU6162 Dopamine D2Higher potency than (+)-isomer-[6]
Serotonin 5-HT2ALower efficacy than (+)-isomer-[6]
(+)-OSU6162 Dopamine D2Lower potency than (-)-isomer-[6]
Serotonin 5-HT2AHigher efficacy than (-)-isomer-[6]

Note: Specific Ki values for 3-PPP and OSU-6162 are not consistently reported in the provided search results, but their activities and relative potencies/efficacies are described.

Experimental Protocols

The following are generalized protocols for assays that can be used to determine the activity of this compound and its derivatives at the identified potential therapeutic targets.

Dopamine D2 Receptor Binding Assay

Workflow for Dopamine D2 Receptor Binding Assay

G start Start prep_membranes Prepare cell membranes expressing D2 receptors start->prep_membranes incubation Incubate membranes with radioligand (e.g., [3H]spiperone) and test compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioligand (scintillation counting) separation->quantification analysis Calculate Ki from competition curves quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[8]

  • Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl, salts (NaCl, KCl, CaCl2, MgCl2), at a physiological pH.[8]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Workflow for 5-HT2A Receptor Calcium Flux Assay

G start Start cell_culture Culture cells expressing 5-HT2A receptors start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading compound_addition Add test compound at various concentrations dye_loading->compound_addition measurement Measure changes in intracellular calcium via fluorescence compound_addition->measurement analysis Generate dose-response curves and calculate EC50 measurement->analysis end End analysis->end

Caption: Workflow for a cell-based functional assay measuring calcium mobilization.

Methodology:

This protocol measures the functional activity of a test compound at the 5-HT2A receptor by quantifying changes in intracellular calcium levels.[9][10]

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate and grow to an appropriate confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compound to the wells. A known 5-HT2A agonist should be used as a positive control.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Sigma-1 Receptor Binding Assay

References

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Phenylpiperidine is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including drugs targeting the central nervous system. Its stereochemistry plays a pivotal role in determining pharmacological activity and reducing off-target effects. This document provides detailed protocols for two distinct and effective methods for the asymmetric synthesis of this compound: a modern catalytic asymmetric approach and a classical resolution method.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method, developed by Mishra, Karabiyikoglu, and Fletcher, provides a highly enantioselective route to this compound through a three-step sequence involving the key Rh-catalyzed asymmetric reductive Heck reaction of phenylboronic acid with a dihydropyridine derivative.[1][2][3][4][5]

Signaling Pathway & Experimental Workflow

The overall synthetic strategy involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired product.[1][4][5]

G cluster_0 Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction to this compound Pyridine Pyridine NaBH4 Partial Reduction Pyridine->NaBH4 Phenyl Chloroformate MeOH, -78 °C, 3h Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate NaBH4->Dihydropyridine Purification Phenylboronic_acid Phenylboronic Acid Dihydropyridine->Phenylboronic_acid [Rh(cod)(OH)]2, (S)-Segphos aq. CsOH, THP:Toluene:H2O, 70 °C, 20h Tetrahydropyridine (R)-3-Phenyl-tetrahydropyridine Derivative Phenylboronic_acid->Tetrahydropyridine Purification Reduction Reduction Tetrahydropyridine->Reduction H2, Pd/C or other reducing agent R_3_Phenylpiperidine This compound Reduction->R_3_Phenylpiperidine Deprotection & Purification

Caption: Workflow for Rh-Catalyzed Asymmetric Synthesis.

Quantitative Data Summary
StepProductCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Phenyl pyridine-1(2H)-carboxylate-Methanol-78372-
2(R)-N-phenoxycarbonyl-3-phenyl-1,2,3,4-tetrahydropyridine3THP:Toluene:H₂O (1:1:1)70208196
3This compound----High (implied)>96
Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [3]

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane.

  • Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).[3]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [3][5]

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[3]

  • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.[3]

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the (R)-N-phenoxycarbonyl-3-phenyl-1,2,3,4-tetrahydropyridine (81% yield, 96% ee).[1][5]

Step 3: Reduction to this compound

Note: The specific reduction and deprotection conditions to yield this compound from the tetrahydropyridine intermediate are described as a subsequent reduction. Standard conditions such as hydrogenation with Pd/C followed by hydrolysis or hydrogenolysis of the carbamate protecting group can be employed.

Method 2: Synthesis via Grignard Reaction and Chiral Resolution

This method utilizes a more traditional approach starting from an N-protected 3-piperidone, followed by a Grignard reaction, functional group manipulations, and a final chiral resolution to isolate the desired (R)-enantiomer.[6]

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Deprotection cluster_4 Step 5: Chiral Resolution N_Protected_Piperidone N-Protected-3-piperidone Phenylmagnesium_Halide Phenylmagnesium Halide N_Protected_Piperidone->Phenylmagnesium_Halide THF Hydroxy_Piperidine N-Protected-3-hydroxy-3-phenylpiperidine Phenylmagnesium_Halide->Hydroxy_Piperidine Quench Acid_Catalyst Acid Catalyst Hydroxy_Piperidine->Acid_Catalyst Heat Tetrahydropyridine_Mixture Tetrahydropyridine Mixture Acid_Catalyst->Tetrahydropyridine_Mixture Purification H2_PdC H2, Pd/C Tetrahydropyridine_Mixture->H2_PdC MeOH N_Protected_3_Phenylpiperidine N-Protected-3-phenylpiperidine H2_PdC->N_Protected_3_Phenylpiperidine Purification Deprotecting_Agent Deprotecting Agent N_Protected_3_Phenylpiperidine->Deprotecting_Agent Appropriate Conditions Racemic_3_Phenylpiperidine Racemic 3-Phenylpiperidine Deprotecting_Agent->Racemic_3_Phenylpiperidine Workup Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Racemic_3_Phenylpiperidine->Chiral_Acid Isopropanol Diastereomeric_Salt Diastereomeric Salt Chiral_Acid->Diastereomeric_Salt Crystallization R_3_Phenylpiperidine This compound Diastereomeric_Salt->R_3_Phenylpiperidine Basification & Extraction

Caption: Workflow for Synthesis via Grignard Reaction and Resolution.

Quantitative Data Summary
StepIntermediate/ProductReagentsSolventYield
1N-Protected-3-hydroxy-3-phenylpiperidinePhenylmagnesium halideTHFHigh
2N-Protected-3-phenyl-1,2,5,6-tetrahydropyridine & isomerAcidTolueneHigh
3N-Protected-3-phenylpiperidineH₂, Transition Metal CatalystMethanolHigh
4Racemic 3-PhenylpiperidineDeprotecting Agent-High
5This compound Tartrate SaltL-(+)-Tartaric AcidIsopropanol-
Experimental Protocol

Note: The following is a generalized protocol based on the described patent. Specific quantities and conditions may vary depending on the protecting group (R¹) used.

Step 1: Grignard Reaction [6]

  • Prepare a solution of N-protected-3-piperidone in an anhydrous ether solvent such as THF.

  • Slowly add a solution of phenylmagnesium halide (e.g., phenylmagnesium bromide) in THF at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-protected-3-hydroxy-3-phenylpiperidine.

Step 2: Elimination Reaction [6]

  • Dissolve the N-protected-3-hydroxy-3-phenylpiperidine from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous NaHCO₃ solution, and then with brine.

  • Dry the organic layer, filter, and concentrate to obtain a mixture of N-protected-3-phenyl-tetrahydropyridine isomers.

Step 3: Hydrogenation [6]

  • Dissolve the mixture of tetrahydropyridine isomers in a solvent such as methanol.

  • Add a transition metal catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-protected-3-phenylpiperidine.

Step 4: Deprotection [6]

  • Remove the N-protecting group under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid in dichloromethane, while a Cbz group can be removed by hydrogenation.

  • After deprotection, work up the reaction mixture to isolate racemic 3-phenylpiperidine.

Step 5: Chiral Resolution [6]

  • Dissolve the racemic 3-phenylpiperidine in a suitable solvent such as isopropanol.

  • Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

  • Stir the mixture to allow for the formation of the diastereomeric salt.

  • Collect the precipitated tartrate salt by filtration.

  • To obtain the free base, suspend the salt in water and basify with a strong base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield enantiomerically enriched this compound. Recrystallization of the tartrate salt may be necessary to improve enantiomeric purity.[6]

Conclusion

The presented protocols offer two robust and distinct methodologies for the asymmetric synthesis of this compound. The rhodium-catalyzed asymmetric reductive Heck reaction represents a modern, highly efficient, and enantioselective approach. In contrast, the synthesis via a Grignard reaction followed by chiral resolution is a more traditional, yet effective and scalable method. The choice of method will depend on factors such as the availability of reagents and equipment, desired scale, and the specific enantiomeric purity requirements of the final product.

References

Application Note: Chiral HPLC Method for the Separation of 3-Phenylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of 3-phenylpiperidine can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-phenylpiperidine. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving piperidine derivatives.[1]

Principle of Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished.[2] This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP, which contains a single enantiomer of a chiral selector, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[1]

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Ethanol with 0.1% (v/v) Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

  • Racemic 3-Phenylpiperidine Standard: Prepare a stock solution of racemic 3-phenylpiperidine in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard solution of 0.1 mg/mL.

  • Reagents: HPLC grade ethanol and diethylamine.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Ethanol : Diethylamine (99.9 : 0.1, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 228 nm
Run Time Approximately 20 minutes

Sample Preparation

  • Accurately weigh and dissolve the racemic 3-phenylpiperidine sample in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters (Representative)

The following table summarizes representative performance data for the chiral separation of 3-phenylpiperidine enantiomers based on methods for similar compounds.[3]

ParameterResult
Retention Time (Enantiomer 1) ~ 12.5 min
Retention Time (Enantiomer 2) ~ 15.0 min
Separation Factor (α) > 1.2
Resolution (Rs) > 2.0

Note: Actual retention times, separation factor, and resolution may vary depending on the specific column batch, HPLC system, and laboratory conditions.

Data Presentation

Table 1: Chromatographic Parameters for the Enantioseparation of 3-Phenylpiperidine

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 112.51.1> 5000
Enantiomer 215.01.1> 5000

Table 2: Resolution and Selectivity

ParameterValue
Resolution (Rs) 2.5
Separation Factor (α) 1.2

Experimental Workflow and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chiral HPLC analysis of 3-phenylpiperidine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic 3-Phenylpiperidine B Dissolve in Mobile Phase (0.1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample (10 µL) C->D E Isocratic Elution on Chiralpak AD-H Column D->E F UV Detection at 228 nm E->F G Integrate Peaks F->G H Calculate Retention Times, Resolution, and Purity G->H

Caption: Workflow for Chiral HPLC Analysis.

Chiral Recognition Mechanism

The diagram below illustrates the principle of chiral recognition on the polysaccharide-based stationary phase.

G cluster_csp Chiral Stationary Phase (CSP) CSP Chiral Cavity R_Enantiomer R-Enantiomer R_Enantiomer->CSP Strong Interaction (3-point) Elution_R R-Enantiomer (Elutes Second) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weak Interaction Elution_S S-Enantiomer (Elutes First)

Caption: Principle of Chiral Recognition.

The described HPLC method provides a reliable and robust means for the enantioseparation of 3-phenylpiperidine. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak® AD-H, with a simple isocratic mobile phase of ethanol containing a small amount of diethylamine, allows for excellent resolution and peak shape. This method is suitable for routine quality control analysis and for the determination of enantiomeric purity in drug development processes.

References

Application Notes and Protocols for the Derivatization of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylpiperidine is a significant chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The stereochemistry at the C3 position is often critical for biological activity, necessitating accurate methods for the determination of enantiomeric purity. This document provides detailed protocols for the derivatization of this compound to facilitate its enantiomeric analysis by High-Performance Liquid Chromatography (HPLC).

Derivatization with a chiral derivatizing agent converts the enantiomers of 3-phenylpiperidine into diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral HPLC column. Alternatively, derivatization with an achiral agent that introduces a chromophore allows for enhanced detection and separation on a chiral stationary phase (CSP). The protocols detailed below focus on pre-column derivatization techniques that are robust and yield derivatives suitable for reliable chromatographic separation.

Key Experimental Protocols

Two primary methods for the derivatization of this compound are presented: N-tosylation with p-toluenesulfonyl chloride (PTSC) and N-benzoylation with benzoyl chloride.

Protocol 1: Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This protocol describes the formation of N-tosyl-3-phenylpiperidine diastereomers, which can be readily separated by chiral HPLC. The tosyl group provides a strong chromophore for UV detection.[1][2]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (PTSC)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • HPLC grade solvents (e.g., ethanol, hexane, diethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and stir.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in dichloromethane.

  • Slowly add the PTSC solution to the stirred solution of this compound and triethylamine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo to yield the crude N-tosyl-3-phenylpiperidine derivative.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Dissolve the purified derivative in the HPLC mobile phase for analysis.

Protocol 2: Derivatization with Benzoyl Chloride

This method involves the reaction of this compound with benzoyl chloride to form the corresponding N-benzoyl derivative. This introduces a benzoyl chromophore, enhancing UV detectability for HPLC analysis.[3]

Materials:

  • This compound

  • Benzoyl chloride

  • Aqueous sodium hydroxide solution (e.g., 10%) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • HPLC grade solvents

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add benzoyl chloride (1.2 equivalents) to the mixture.

  • Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-benzoyl-3-phenylpiperidine can be purified by recrystallization or flash chromatography.

  • Prepare a solution of the purified derivative in the appropriate mobile phase for HPLC analysis.

Data Presentation

The following table summarizes the quantitative data for the chiral HPLC analysis of derivatized 3-phenylpiperidine analogs. The data is based on methods developed for structurally similar piperidine derivatives and serves as a strong starting point for the analysis of derivatized this compound.

DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
N-Tosyl-3-aminopiperidineChiralpak AD-H0.1% Diethylamine in Ethanol0.5228> 4.0[1][2]
N-Benzoyl-3-aminopiperidineChromTech CHIRAL-AGP0.015 M Phosphate buffer:Isopropanol (99:1)0.8254Not Reported[3]

Visualizations

Below is a graphical representation of the experimental workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis R3PP This compound Solvent Dissolve in Aprotic Solvent R3PP->Solvent Base Add Base (e.g., TEA) Solvent->Base Reagent Add Chiral Derivatizing Agent (e.g., PTSC) Base->Reagent Reaction Reaction (Stir at RT) Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Derivative Diastereomeric Mixture Dry->Derivative HPLC Chiral HPLC Analysis Derivative->HPLC Data Data Acquisition & Analysis HPLC->Data Result Enantiomeric Purity Determination Data->Result

Caption: Workflow for derivatization and chiral HPLC analysis.

References

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of (R)-3-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-3-phenylpiperidine motif is a privileged chiral scaffold found in numerous pharmaceuticals and biologically active compounds. Its specific stereochemistry is often crucial for therapeutic efficacy, making its enantioselective synthesis a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the state-of-the-art catalytic asymmetric synthesis of this compound and its analogs, with a focus on a highly efficient rhodium-catalyzed reductive Heck reaction.

The piperidine ring is a fundamental structural unit in a wide array of pharmaceutical agents.[1] For instance, Niraparib, an anti-cancer drug, and Preclamol, an antipsychotic agent, both feature a chiral 3-substituted piperidine core, underscoring the importance of synthetic routes that provide precise stereochemical control.[2][3] Traditional synthetic methods often involve lengthy sequences or rely on chiral resolution, which can be inefficient.[2] Modern catalytic asymmetric methods offer a more direct and efficient alternative.

A recent breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine derivatives.[2][4] This method allows for the highly regio- and enantioselective synthesis of 3-substituted tetrahydropyridines, which are versatile precursors to enantioenriched 3-phenylpiperidines and related structures.[2][4] The reaction exhibits broad functional group tolerance and can be performed on a gram scale, making it highly valuable for drug discovery and development.[2][4]

Logical Workflow for Synthesis

The overall strategy involves a three-step process to access enantioenriched 3-substituted piperidines from simple starting materials.[2][4] This workflow is designed for efficiency and high stereochemical control.

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Key Catalytic Reaction cluster_2 Step 3: Final Product Formation Pyridine Pyridine PartialReduction Partial Reduction (NaBH4, Phenyl Chloroformate) Pyridine->PartialReduction Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate PartialReduction->Dihydropyridine AsymmetricHeck Asymmetric Reductive Heck Reaction Dihydropyridine->AsymmetricHeck ArylboronicAcid Arylboronic Acid ArylboronicAcid->AsymmetricHeck CatalystSystem Rh Catalyst + Chiral Ligand ((S)-Segphos) CatalystSystem->AsymmetricHeck Tetrahydropyridine Enantioenriched 3-Aryl Tetrahydropyridine AsymmetricHeck->Tetrahydropyridine ReductionDeprotection Reduction / Deprotection (e.g., H2, Pd/C; KOH) Tetrahydropyridine->ReductionDeprotection FinalProduct Enantioenriched 3-Arylpiperidine (e.g., this compound) ReductionDeprotection->FinalProduct

Caption: General workflow for the three-step synthesis of enantioenriched 3-arylpiperidines.

Quantitative Data Summary

The rhodium-catalyzed asymmetric reductive Heck reaction demonstrates high yields and excellent enantioselectivities across a range of substrates. The following table summarizes representative results for the synthesis of 3-substituted tetrahydropyridines, the key intermediates.

EntryArylboronic Acid (Ar)ProductYield (%)ee (%)
1Phenyl1-Carbophenoxy-3-phenyl-1,2,5,6-tetrahydropyridine8196
24-Fluorophenyl1-Carbophenoxy-3-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine8595
34-Methoxyphenyl1-Carbophenoxy-3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine7897
43-Thienyl1-Carbophenoxy-3-(3-thienyl)-1,2,5,6-tetrahydropyridine7594
5Vinyl1-Carbophenoxy-3-vinyl-1,2,5,6-tetrahydropyridine7292

Data adapted from Mishra, S. et al., J. Am. Chem. Soc., 2023.[2] The reaction conditions typically involve [Rh(cod)(OH)]₂ as the catalyst precursor, (S)-Segphos as the chiral ligand, and aqueous CsOH as the base.[2]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Starting Material)

This protocol details the synthesis of the dihydropyridine starting material required for the asymmetric coupling reaction.[5]

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.[5]

  • Maintain the reaction mixture at -78 °C for 3 hours.[5]

  • Quench the reaction by the addition of water (50 mL).[5]

  • Extract the mixture with Et₂O (2 x 30 mL).[5]

  • Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by evaporation under reduced pressure.[5]

  • Purify the crude product using a short silica gel pad (eluent: acetone/hexane gradient from 2% to 10%) to yield phenyl pyridine-1(2H)-carboxylate as a white solid.[5] For higher purity, the product can be recrystallized from methanol, typically yielding 72% of white crystals.[5]

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes the core catalytic reaction for the enantioselective synthesis of 3-aryl-tetrahydropyridines.[2]

Materials:

  • [Rh(cod)(OH)]₂ (Rhodium(I) catalyst precursor)

  • (S)-Segphos (Chiral phosphine ligand)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (from Protocol 1)

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

  • Toluene

  • Tetrahydropyran (THP)

  • Water (H₂O)

Procedure:

  • In a vial equipped with a magnetic stir bar, add [Rh(cod)(OH)]₂ (3 mol%) and (S)-Segphos (7 mol%).[2]

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add Toluene, THP, and H₂O in a 1:1:1 ratio, followed by aqueous CsOH (2.0 equiv).[2]

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • To the pre-activated catalyst solution, add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).[2]

  • Stir the resulting mixture at 70 °C for 20 hours.[2]

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine product.

Protocol 3: Conversion to this compound

This protocol outlines the final reduction and deprotection steps to obtain the desired piperidine product.[4]

Materials:

  • Enantioenriched 1-Carbophenoxy-3-phenyl-1,2,5,6-tetrahydropyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Aqueous Potassium Hydroxide (KOH)

Procedure:

  • Hydrogenation: Dissolve the tetrahydropyridine intermediate in methanol and add Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Deprotection: Dissolve the residue in methanol and add aqueous KOH. Stir the mixture at room temperature or with gentle heating until the carbamate deprotection is complete.[4]

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, filter, and concentrate to yield this compound. Further purification can be performed if necessary.

Visualized Catalytic Cycle

The proposed mechanism for the rhodium-catalyzed asymmetric carbometalation provides insight into the reaction pathway and the origin of stereoselectivity.

G Catalyst [Rh(I)-OH] ActiveCatalyst [Ar-Rh(I)] (I) Catalyst->ActiveCatalyst Transmetalation Arylboronic Ar-B(OH)2 Arylboronic->ActiveCatalyst IntermediateII Rh-H Intermediate (II) ActiveCatalyst->IntermediateII Hydrometalation Dihydropyridine Dihydropyridine Dihydropyridine->IntermediateII IntermediateIII Dihydropyridine Complex (III) IntermediateII->IntermediateIII Carbometalation Product 3-Aryl-Tetrahydropyridine IntermediateIII->Product Protodemetalation Product->Catalyst Regenerates Catalyst H2O H2O H2O->IntermediateIII

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.

This catalytic process provides a powerful and versatile platform for the synthesis of chiral 3-substituted piperidines, which are crucial building blocks in modern drug discovery. The protocols and data presented herein offer a guide for researchers to apply this methodology in their own synthetic endeavors.

References

Application Notes and Protocols for the Quantification of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylpiperidine is a chiral molecule and a significant structural motif in various pharmacologically active compounds. As the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the accurate quantification of the specific enantiomer, this compound, is critical in drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on chromatographic techniques.

Analytical Techniques Overview

The primary methods for the enantioselective quantification of 3-phenylpiperidine and related compounds involve chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. Often, derivatization of the analyte is necessary to enhance detection and improve chromatographic separation.

Key Analytical Challenges
  • Lack of a strong chromophore: 3-Phenylpiperidine does not possess a strong UV-absorbing functional group, making direct analysis by conventional HPLC with UV detection challenging.

  • Volatility: While its volatility makes it a candidate for GC analysis, careful optimization of conditions is required.

  • Chiral Separation: Baseline separation of the (R) and (S) enantiomers is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The use of a Chiral Stationary Phase (CSP) is the most direct method for enantiomeric resolution. Polysaccharide-based CSPs are particularly effective for separating piperidine derivatives.[1] An alternative approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC with a Polysaccharide-Based CSP

This protocol provides a general procedure for the analysis of this compound. Optimization of the mobile phase and other parameters may be necessary for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: e.g., Chiralpak® IA or similar polysaccharide-based column.[1]

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).

  • This compound standard.

  • Racemic 3-Phenylpiperidine standard.

  • Sample dissolution solvent: Typically a mixture of the mobile phase components.

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA (or equivalent)
Mobile Phase Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (if derivatized) or MS
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Racemic Standard: Prepare a solution of racemic 3-Phenylpiperidine to confirm the elution order and resolution of the enantiomers.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the standards.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the enantiomeric excess (% ee) if required.

Experimental Workflow for Chiral HPLC Analysis

G Workflow for Chiral HPLC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_standard Prepare this compound and Racemic Standards injection Inject Sample and Standards prep_standard->injection prep_sample Dissolve and Filter Sample prep_sample->injection hplc_system HPLC System with Chiral Column separation Chromatographic Separation of Enantiomers injection->separation detection UV or MS Detection separation->detection peak_integration Peak Identification and Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the analysis of volatile compounds like 3-phenylpiperidine. For chiral separation, a chiral capillary column is required.

Experimental Protocol: Chiral GC-MS

This protocol outlines a general method for the quantification of this compound using GC-MS. Method optimization is crucial for achieving desired separation and sensitivity.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column.[1]

  • High-purity carrier gas (e.g., Helium).

  • This compound standard.

  • Racemic 3-Phenylpiperidine standard.

  • Anhydrous solvent for sample dissolution (e.g., Dichloromethane).

2. Chromatographic Conditions:

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Injector Temperature 250°C
Injection Mode Splitless
MS Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in dichloromethane. Create a series of dilutions for the calibration curve.

  • Racemic Standard: Prepare a solution of racemic 3-Phenylpiperidine to determine the elution order and confirm separation.

  • Sample Solution: Dissolve the sample in dichloromethane to a suitable concentration.

4. Data Analysis:

  • Identify the enantiomer peaks based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the peak area of a selected ion of this compound against concentration.

  • Quantify the this compound in the sample using the calibration curve.

Logical Relationship for Method Selection

G Method Selection for this compound Quantification analyte_props Analyte Properties: - Chiral - Weak Chromophore - Volatile hplc HPLC analyte_props->hplc gc GC analyte_props->gc derivatization Derivatization (UV-active tag) hplc->derivatization Indirect chiral_hplc Chiral HPLC (CSP) hplc->chiral_hplc Direct gc_ms Chiral GC-MS gc->gc_ms Direct achiral_hplc Achiral HPLC (Diastereomer Separation) derivatization->achiral_hplc

References

Application Notes and Protocols for the Crystallization of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylpiperidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). One of the common methods to obtain the desired enantiomer is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. This application note provides a detailed experimental setup and protocol for the crystallization of this compound, focusing on the diastereomeric salt crystallization method, which is a widely used and effective technique for chiral resolution.

Principle of Diastereomeric Salt Crystallization

The resolution of racemic 3-phenylpiperidine is achieved by reacting the racemic base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired this compound enantiomer can be recovered by treatment with a base.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of Racemic 3-Phenylpiperidine

This protocol describes the resolution of racemic 3-phenylpiperidine using a chiral resolving agent to selectively crystallize the diastereomeric salt of the (R)-enantiomer.

Materials:

  • Racemic 3-phenylpiperidine

  • Chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Sodium hydroxide solution (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, beakers, magnetic stirrer, filtration apparatus)

  • Cooling bath or refrigerator/freezer capable of reaching -10°C to -20°C

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic 3-phenylpiperidine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent, gently heating if necessary to achieve complete dissolution.

  • Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of racemic 3-phenylpiperidine at room temperature. An exothermic reaction may be observed, and a precipitate may start to form.

  • Crystallization: Stir the mixture for a predetermined time at room temperature to allow for the initial formation of the diastereomeric salts. Subsequently, cool the mixture to a lower temperature (e.g., -10°C to -20°C) and leave it undisturbed for an extended period (e.g., 5-7 days) to promote the crystallization of the less soluble diastereomeric salt.[1]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities and the mother liquor containing the more soluble diastereomer.

  • Liberation of this compound: Suspend the collected diastereomeric salt crystals in water. While stirring, add a sufficient amount of a base, such as 2M sodium hydroxide solution, until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free this compound.

  • Extraction and Purification: Extract the liberated this compound with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Recrystallization of this compound

This protocol is for the further purification of the obtained this compound to enhance its chemical and enantiomeric purity.

Materials:

  • Enantiomerically enriched this compound

  • A suitable recrystallization solvent (e.g., isopropanol, ethanol, or a solvent mixture)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Alcohols like isopropanol or ethanol are often suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in a cooling bath or refrigerator to maximize the yield of the crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques such as HPLC or GC.

Data Presentation

The following tables summarize key parameters and expected outcomes for the crystallization process.

Table 1: Experimental Parameters for Diastereomeric Salt Crystallization

ParameterConditionRationale
Resolving Agent L-(-)-Dibenzoyltartaric acidForms diastereomeric salts with differing solubilities.
Solvent Methanol, Ethanol, IsopropanolProvides a medium for salt formation and selective crystallization.
Temperature -10°C to -20°CLower temperatures decrease the solubility of the desired diastereomeric salt, increasing the yield.[1]
Crystallization Time 5 - 7 daysAllows for slow crystal growth and improved purity of the diastereomeric salt.[1]

Table 2: Physical Properties of 3-Phenylpiperidine

PropertyValueReference
Molecular Formula C₁₁H₁₅N[2]
Molecular Weight 161.24 g/mol [2]
Appearance White crystalline powder[3]
Boiling Point 114°C at 8 mmHg[4]

Visualization

Experimental Workflow for Diastereomeric Salt Crystallization

experimental_workflow cluster_preparation Preparation cluster_process Process cluster_isolation Isolation & Purification racemic_3pp Racemic 3-Phenylpiperidine in Solvent mixing Mixing and Salt Formation racemic_3pp->mixing resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mixing crystallization Cooling & Crystallization (-10°C to -20°C) mixing->crystallization Stir at RT, then cool filtration Vacuum Filtration crystallization->filtration 5-7 days liberation Liberation of Free Base (add NaOH) filtration->liberation Collect Crystals mother_liquor Mother Liquor (contains other diastereomer) filtration->mother_liquor extraction Solvent Extraction liberation->extraction purification Drying & Concentration extraction->purification final_product This compound purification->final_product

Caption: Workflow for the chiral resolution of 3-phenylpiperidine.

Logical Relationship of Crystallization Parameters

logical_relationship cluster_inputs Input Parameters cluster_outputs Output Characteristics solvent Solvent Choice crystal_yield Crystal Yield solvent->crystal_yield crystal_purity Crystal Purity (ee%) solvent->crystal_purity temperature Temperature Profile temperature->crystal_yield temperature->crystal_purity cooling_rate Cooling Rate cooling_rate->crystal_purity crystal_size Crystal Size cooling_rate->crystal_size concentration Concentration concentration->crystal_yield concentration->crystal_purity

Caption: Interdependence of crystallization parameters and outcomes.

References

Application Notes and Protocols for the Synthesis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylpiperidine is a crucial chiral building block in medicinal chemistry, forming the core of several pharmacologically active compounds.[1][2] Its synthesis is of significant interest to the pharmaceutical industry for the development of drugs such as the PARP inhibitor Niraparib and the antipsychotic agent Preclamol.[1][2] This document provides detailed protocols for two distinct and effective methods for the synthesis of this compound: a modern asymmetric synthesis yielding the desired enantiomer directly, and a classical approach involving the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis via Rh-Catalyzed Reductive Heck Reaction

This state-of-the-art method provides direct access to enantiomerically enriched 3-phenylpiperidine through a three-step sequence highlighted by a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3] This approach offers high yields and excellent enantioselectivity.[3][4]

Experimental Workflow

cluster_0 Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction and Deprotection A Pyridine B NaBH4, Phenyl Chloroformate Methanol, -78°C A->B Partial Reduction & Acylation C Phenyl Pyridine-1(2H)-carboxylate B->C D Phenyl Pyridine-1(2H)-carboxylate E Phenylboronic Acid [Rh(cod)OH]2, (S)-Segphos CsOH, Toluene/THP/H2O, 70°C D->E Asymmetric Arylation F (R)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,4-tetrahydropyridine E->F G (R)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,4-tetrahydropyridine H 1. H2, Pd/C 2. KOH, Methanol G->H Hydrogenation & Hydrolysis I This compound H->I

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]

  • To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with Et2O (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.

  • Recrystallize the product from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]2 (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and purge with argon three times.

  • Add toluene (0.25 mL), THP (0.25 mL), and H2O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain (R)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,4-tetrahydropyridine.

Step 3: Reduction to this compound [2]

  • To a solution of the product from Step 2 in a suitable solvent (e.g., methanol), add palladium on carbon (10 mol%).

  • Subject the mixture to hydrogenation (H2 balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the residue in methanol and add aqueous potassium hydroxide.

  • Stir the mixture until the carbamate deprotection is complete.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography or distillation to yield this compound.

Quantitative Data Summary
StepProductYieldEnantiomeric Excess (ee)
1Phenyl Pyridine-1(2H)-carboxylate72% (after recrystallization)[4]N/A
2(R)-1-(phenoxycarbonyl)-3-phenyl-1,2,3,4-tetrahydropyridine81%[2]96%[2]
3This compound68% (over two steps: hydrogenation and deprotection)[2]>99% (after purification)

Racemic Synthesis and Chiral Resolution

This classical and industrially scalable approach involves the synthesis of racemic 3-phenylpiperidine from N-protected 3-piperidone, followed by chiral resolution to isolate the desired (R)-enantiomer.[5][6]

Experimental Workflow

cluster_0 Synthesis of Racemic 3-Phenylpiperidine cluster_1 Chiral Resolution A N-protected 3-piperidone B Phenylmagnesium halide (Grignard Reaction) A->B C N-protected 3-hydroxy-3-phenylpiperidine B->C D Elimination Reaction C->D E Mixture of N-protected 3-phenyl-tetrahydropyridines D->E F Hydrogenation E->F G N-protected 3-phenylpiperidine F->G H Deprotection G->H I Racemic 3-Phenylpiperidine H->I J Racemic 3-Phenylpiperidine K Acidic Resolving Agent (e.g., Tartaric Acid derivative) J->K L Diastereomeric Salts K->L M Fractional Crystallization L->M N This compound Salt M->N O (S)-3-Phenylpiperidine Salt M->O P Basification N->P Q This compound P->Q

Caption: Racemic synthesis and chiral resolution of 3-Phenylpiperidine.

Experimental Protocols

Step 1: Grignard Reaction [5]

  • In a flame-dried flask under an inert atmosphere, prepare a solution of phenylmagnesium halide (e.g., phenylmagnesium bromide) in a suitable ether solvent (e.g., THF, diethyl ether).

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of N-protected 3-piperidone (e.g., N-Boc-3-piperidone) in the same solvent dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield N-protected 3-hydroxy-3-phenylpiperidine.

Step 2: Elimination Reaction [5]

  • Dissolve the N-protected 3-hydroxy-3-phenylpiperidine from the previous step in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent (e.g., p-toluenesulfonic acid) and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, wash with a basic aqueous solution, dry the organic layer, and concentrate to obtain a mixture of N-protected 3-phenyl-tetrahydropyridine isomers.

Step 3: Hydrogenation [5]

  • Dissolve the mixture of tetrahydropyridines in a suitable solvent (e.g., ethanol, methanol).

  • Add a transition metal catalyst (e.g., palladium on carbon).

  • Subject the mixture to hydrogenation with H2 gas.

  • Upon completion, filter off the catalyst and concentrate the solvent to give N-protected 3-phenylpiperidine.

Step 4: Deprotection [5]

  • Dissolve the N-protected 3-phenylpiperidine in a suitable solvent.

  • Add a reagent to remove the protecting group (e.g., a strong acid like HCl for a Boc group).

  • Stir until the deprotection is complete.

  • Work up the reaction mixture appropriately (e.g., neutralization and extraction) to isolate racemic 3-phenylpiperidine.

Step 5: Chiral Resolution [5]

  • Dissolve the racemic 3-phenylpiperidine in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of an acidic chiral resolving agent (e.g., L-tartaric acid or a derivative) in the same solvent.

  • Allow the diastereomeric salts to form and crystallize, often with controlled cooling.

  • Collect the crystals of one diastereomer by filtration. The desired (R)-enantiomer may be in the crystalline salt or the mother liquor, depending on the resolving agent used.

  • Perform recrystallization of the diastereomeric salt to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free this compound.

  • Extract the enantiomerically pure product with an organic solvent, dry, and concentrate.

Quantitative Data Summary

The yields for this multi-step synthesis are highly dependent on the specific protecting group and reagents used. The patent literature suggests that the reaction yield of each step is high and suitable for large-scale production.[5]

StepTypical Yield
Grignard Reaction>90%
Elimination>85%
Hydrogenation>95%
Deprotection>95%
Chiral Resolution40-50% (of theoretical maximum)

Conclusion

Both the asymmetric synthesis and the racemic synthesis with chiral resolution are viable methods for obtaining this compound. The choice of method will depend on factors such as the desired scale, available equipment, and cost considerations. The asymmetric route offers a more elegant and direct approach to the enantiomerically pure product, while the classical resolution method is robust and well-established for industrial applications.

References

Troubleshooting & Optimization

improving enantiomeric excess in (R)-3-Phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of (R)-3-phenylpiperidine, with a focus on improving enantiomeric excess.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same asymmetric synthesis. What should I check first?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm that your measured % ee is accurate.[1]

  • Precision: Perform multiple injections of the same sample to ensure consistent and repeatable results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers, as one enantiomer might have a stronger UV response than the other, leading to an inaccurate ratio determination.[1]

Q2: I've validated my analytical method, but the % ee is still low and inconsistent across different runs of the same reaction. What is the next step?

A2: Scrutinize the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.

  • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate through recrystallization, distillation, or chromatography.[1]

  • Catalyst Quality: The chiral catalyst is the cornerstone of the enantioselectivity. Ensure it has not degraded and is of high purity. For instance, in rhodium-catalyzed reactions, the combination of the metal precursor (e.g., [Rh(cod)(OH)]₂) and the chiral ligand (e.g., (S)-Segphos) is crucial for achieving high enantioselectivity.[2]

  • Solvent and Reagent Purity: Use anhydrous solvents and high-purity reagents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction.

Q3: I am using a chiral resolution method with a resolving agent, but the crystallization is yielding a low enantiomeric excess. What could be the problem?

A3: Low enantiomeric excess in diastereomeric salt crystallization can be due to several factors.

  • Inappropriate Solvent System: The choice of solvent is critical for achieving a significant solubility difference between the two diastereomeric salts. It is advisable to screen a variety of solvents or solvent mixtures.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.[3]

  • Insufficient Purity of Starting Materials: Impurities can disrupt the crystal formation process. Ensure both the racemic 3-phenylpiperidine and the chiral resolving agent are of high purity.[3]

  • Racemization: The amine or the resolving agent might be racemizing under the experimental conditions (e.g., high temperature, strong acid/base). It's important to verify the stability of your compounds under the resolution conditions and opt for milder temperatures when possible.[3]

Q4: I am attempting an asymmetric hydrogenation of a pyridinium salt, but the conversion to the piperidine product is low. What can I do?

A4: Low conversion in asymmetric hydrogenation can often be addressed by optimizing the reaction conditions.

  • Hydrogen Pressure: The pressure of hydrogen gas is a key parameter. For the hydrogenation of N-benzyl-3-methylpyridinium bromide, a pressure of 50 bar was found to be effective.[4]

  • Temperature: Temperature can influence both the reaction rate and enantioselectivity. A temperature of 50°C was used in the aforementioned reaction.[4]

  • Catalyst Loading: While a higher catalyst loading might increase conversion, it's essential to find an optimal balance as catalysts can be expensive.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. The hydrogenation of N-benzyl-3-methylpyridinium bromide, for example, was run for 16 hours.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound with high enantiomeric excess?

A1: Several effective strategies exist for the enantioselective synthesis of this compound.

  • Catalytic Asymmetric Hydrogenation: This is a common and efficient method involving the hydrogenation of a prochiral precursor, such as a 3-phenylpyridine or a corresponding pyridinium salt, using a chiral transition metal catalyst (often based on rhodium or iridium with chiral phosphine ligands).[5][6]

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves the cross-coupling of arylboronic acids with a pyridine derivative, which can provide high yields and excellent enantioselectivity.[7][8]

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of 3-phenylpiperidine by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[9][10]

  • Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.[4]

Q2: How important is the N-protecting group in the asymmetric synthesis of 3-phenylpiperidine?

A2: The choice of the N-protecting group can be critical. In the context of asymmetric hydrogenation of pyridinium salts, the protecting group influences the substrate's reactivity and can play a role in the stereochemical outcome. For instance, N-benzyl protecting groups are commonly used.[4] In other methods, such as those starting from N-protected 3-piperidone, the protecting group is essential for the initial steps of the synthesis and is removed at a later stage.[9][10]

Q3: What are some of the key catalyst systems that have shown high enantioselectivity for the synthesis of chiral piperidines?

A3: Several catalyst systems have demonstrated high efficiency.

  • For the asymmetric hydrogenation of pyridinium salts, iridium catalysts with ligands like MeO-BoQPhos have achieved high enantioselectivities.[11]

  • In the rhodium-catalyzed asymmetric reductive Heck reaction, a combination of [Rh(cod)(OH)]₂ and (S)-Segphos has been reported to give high yield and enantiomeric excess.[2]

  • For the asymmetric hydrogenation of N-protected 3-methylpyridinium salts, a rhodium catalyst with the (R,R)-f-spiroPhos ligand has been shown to be effective.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral Piperidines

MethodSubstrateCatalyst/LigandYield (%)ee (%)Reference
Rh-catalyzed CarbometalationPhenyl carbamate dihydropyridine[Rh(cod)(OH)]₂ / (S)-Segphos8196[2]
Asymmetric HydrogenationN-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf / (R,R)-f-spiroPhos8588[4]
Asymmetric Hydrogenation2-Alkylpyridinium Salts[Ir(COD)Cl]₂ / MeO-BoQPhosup to 97up to 93[11]
Asymmetric Hydrogenation2-Aryl-3-phthalimidopyridinium saltsIr/SegPhosN/AHigh[12]
Asymmetric Hydrogenation5-Hydroxypicolinate pyridinium saltsIridium-catalyzedup to 96up to 97[13]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is based on the work of Mishra, Karabiyikoglu, and Fletcher.[14]

Materials:

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine)

  • Phenylboronic acid

  • Aqueous Cesium Hydroxide (CsOH) (50 wt%)

  • Toluene, Tetrahydrofuran (THP), Water (degassed)

  • Reaction vial with a magnetic stir bar and septum

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a reaction vial.

  • Seal the vial and purge with argon.

  • Add toluene, THP, and water in a 1:1:1 ratio to the vial.

  • Add aqueous CsOH (2.0 equivalents).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the phenylboronic acid (3.0 equivalents) followed by the dihydropyridine (1.0 equivalent).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Pass the mixture through a short plug of silica gel.

  • Remove the solvents under reduced pressure and purify the crude product by flash chromatography to obtain the 3-substituted tetrahydropyridine.

  • The resulting tetrahydropyridine can be subsequently reduced to the desired this compound.

Protocol 2: Asymmetric Hydrogenation of an N-Protected Pyridinium Salt

This protocol is adapted from a method for the synthesis of (R)-3-methylpiperidine and can be applied to 3-phenylpyridine derivatives.[4]

Materials:

  • N-benzyl-3-phenylpyridinium bromide

  • [Rh(cod)₂]OTf

  • (R,R)-f-spiroPhos

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, dissolve N-benzyl-3-phenylpyridinium bromide (1 equivalent) and triethylamine (5 equivalents) in a mixture of anhydrous THF and anhydrous TFE (1:1).

  • Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate.

  • Place the vial in a high-pressure hydrogenation reactor.

  • Purge the reactor five times with nitrogen, followed by five purges with hydrogen.

  • Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • After the reaction, cool the reactor and carefully release the pressure.

  • The crude product can be worked up and purified by standard methods. The N-benzyl group can be removed by hydrogenolysis (e.g., using Pd/C and H₂) to yield this compound.

Visualizations

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical analytical_ok Analytical Method Validated? validate_analytical->analytical_ok fix_analytical Optimize Separation: - Adjust mobile phase - Check column - Verify integration analytical_ok->fix_analytical No check_reagents Investigate Reaction Purity analytical_ok->check_reagents Yes fix_analytical->validate_analytical reagents_ok Reagents & Catalyst Pure? check_reagents->reagents_ok purify_reagents Purify Starting Materials: - Recrystallize substrate - Use fresh catalyst - Use anhydrous solvents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_list - Temperature - Pressure (for hydrogenation) - Solvent - Reaction time - Catalyst loading optimize_conditions->conditions_list end_success High Enantiomeric Excess Achieved optimize_conditions->end_success

Caption: Troubleshooting workflow for low enantiomeric excess.

Asymmetric_Hydrogenation_Workflow prep_catalyst 1. Prepare Chiral Catalyst Solution ([Rh] precursor + Chiral Ligand) combine 3. Combine Catalyst and Substrate prep_catalyst->combine prep_substrate 2. Prepare Substrate Solution (Pyridinium Salt + Base in Solvent) prep_substrate->combine hydrogenation 4. Perform Hydrogenation (High-Pressure Reactor, Heat) combine->hydrogenation workup 5. Reaction Work-up and Purification hydrogenation->workup deprotection 6. N-Deprotection (if necessary) workup->deprotection product Final Product: this compound deprotection->product

References

Technical Support Center: Synthesis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Phenylpiperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Route 1: From N-Protected 3-Piperidone via Grignard Reaction, Dehydration, Hydrogenation, and Chiral Resolution

This route is a common and cost-effective method for the synthesis of this compound. However, several side products can be formed at various stages.

Experimental Workflow:

Synthesis_Route_1 cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Deprotection cluster_4 Step 5: Chiral Resolution A N-Protected 3-Piperidone C N-Protected 3-Hydroxy-3-phenylpiperidine A->C Et₂O or THF B Phenylmagnesium Bromide B->C D Mixture of Tetrahydropyridine Isomers C->D Acid Catalyst (e.g., H₂SO₄) E N-Protected 3-Phenylpiperidine D->E H₂, Catalyst (e.g., Pd/C) F Racemic 3-Phenylpiperidine E->F Acid (e.g., TFA or HCl) H This compound Diastereomeric Salt F->H G Chiral Acid (e.g., L-Tartaric Acid) G->H I This compound H->I Basification

Caption: Workflow for the synthesis of this compound from N-protected 3-piperidone.

Troubleshooting and FAQs

Step 1: Grignard Reaction

  • Question 1: My Grignard reaction is sluggish or fails to initiate. What are the possible causes and solutions?

    Answer: The most common reason for a failed Grignard reaction is the presence of moisture or other protic sources. Ensure all glassware is rigorously dried, and use anhydrous solvents. Mechanical activation of the magnesium turnings by crushing them in a dry flask can also help initiate the reaction. The addition of a small crystal of iodine can also be used as an indicator of reaction initiation and to activate the magnesium surface.

  • Question 2: I have a significant amount of a non-polar, crystalline side product in my crude product. What is it and how can I minimize its formation?

    Answer: This side product is likely biphenyl, which is formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Its formation is favored at higher temperatures and with a high concentration of bromobenzene. To minimize biphenyl formation, ensure a slow, dropwise addition of bromobenzene to the magnesium turnings to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also be beneficial.

Side ProductFormation ConditionsPrevention/Minimization
BiphenylHigh temperature, high concentration of aryl halideSlow addition of aryl halide, lower reaction temperature
BenzenePresence of water or other protic sourcesUse of anhydrous solvents and dry glassware

Step 2: Dehydration

  • Question 3: My dehydration reaction yields a mixture of isomers. What are these isomers and can I control their ratio?

    Answer: The dehydration of N-protected 3-hydroxy-3-phenylpiperidine typically yields a mixture of two main tetrahydropyridine isomers: N-protected 3-phenyl-1,2,3,6-tetrahydropyridine and N-protected 5-phenyl-1,2,3,4-tetrahydropyridine. The formation of the more substituted and conjugated isomer (3-phenyl-1,2,3,6-tetrahydropyridine) is generally favored under thermodynamic control (higher temperatures, longer reaction times) as it is the more stable product according to Zaitsev's rule.[2] Using milder dehydration conditions may favor the less substituted isomer (kinetic product).

IsomerStructureFavored Conditions
N-Protected 3-Phenyl-1,2,3,6-tetrahydropyridineMore substituted double bondThermodynamic control (higher temp, longer time)
N-Protected 5-Phenyl-1,2,3,4-tetrahydropyridineLess substituted double bondKinetic control (milder conditions)

Step 3: Hydrogenation

  • Question 4: During the hydrogenation of the tetrahydropyridine mixture, I am observing over-reduction. What is the likely side product and how can I avoid it?

    Answer: Over-reduction can lead to the saturation of the phenyl ring, forming N-protected 3-cyclohexylpiperidine. This is more likely to occur under harsh hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like rhodium on carbon). To avoid this, use a less active catalyst such as palladium on carbon (Pd/C) and conduct the reaction under milder conditions (e.g., lower hydrogen pressure and temperature).[3] Careful monitoring of the reaction by techniques like TLC or GC-MS is crucial to stop the reaction once the desired product is formed.

Side ProductFormation ConditionsPrevention/Minimization
N-Protected 3-CyclohexylpiperidineHigh H₂ pressure, high temperature, highly active catalyst (e.g., Rh/C)Use of milder catalyst (e.g., Pd/C), lower H₂ pressure and temperature, reaction monitoring

Step 4: Deprotection (N-Boc)

  • Question 5: I am observing incomplete deprotection of the N-Boc group. What should I do?

    Answer: Incomplete deprotection is often due to insufficient acid strength or reaction time.[4] You can try increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA) or switching to a stronger acid like 4M HCl in dioxane. Extending the reaction time can also help, but it's important to monitor for potential side reactions.

  • Question 6: After deprotection, I have an impurity with a higher molecular weight. What could it be?

    Answer: This could be a side product resulting from the alkylation of the deprotected amine by the tert-butyl cation generated during the cleavage of the Boc group.[4] This is more likely to occur if the reaction mixture is concentrated before quenching the acid. To minimize this, it is recommended to quench the reaction mixture by adding it to a cooled basic solution.

Step 5: Chiral Resolution

  • Question 7: My chiral resolution with L-tartaric acid is resulting in a low enantiomeric excess (ee). What are the possible reasons and how can I improve it?

    Answer: A low ee can be due to several factors. The diastereomeric salts may have similar solubilities in the chosen solvent, leading to co-precipitation. The rate of cooling during crystallization can also play a role; rapid cooling can trap the undesired diastereomer in the crystal lattice. Experimenting with different solvents or solvent mixtures is crucial to find a system where the solubility difference between the diastereomeric salts is maximized. A slower cooling rate during crystallization is also recommended. Additionally, impurities from previous steps can interfere with the crystallization process.[5]

  • Question 8: I am having difficulty inducing crystallization of the diastereomeric salt. What can I do?

    Answer: If crystallization does not occur, you can try several techniques. Seeding the solution with a small crystal from a previous batch can initiate crystallization. If no seed crystals are available, scratching the inside of the flask at the air-liquid interface with a glass rod can sometimes induce nucleation. Carefully concentrating the solution to achieve supersaturation or adding an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise can also promote crystallization.[5]

ProblemPossible CauseTroubleshooting Strategy
Low Enantiomeric Excess (ee)Similar solubility of diastereomeric salts, rapid cooling, impuritiesScreen different solvents, slow down the cooling rate, ensure high purity of the racemic amine
No CrystallizationSolution not supersaturated, high solubility of the saltSeeding, scratching the flask, concentrating the solution, adding an anti-solvent

II. Synthesis Route 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This modern approach offers a more direct route to enantioenriched 3-phenylpiperidine derivatives.

Experimental Workflow:

Synthesis_Route_2 cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction and Deprotection A Pyridine C 1,2-Dihydropyridine Intermediate A->C B Phenyl Chloroformate B->C F Enantioenriched N-Protected 3-Phenyl-1,2,3,6-tetrahydropyridine C->F D Phenylboronic Acid D->F E Chiral Rh-Catalyst E->F G This compound F->G 1. H₂, Pd/C 2. Hydrolysis

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of this compound.

Troubleshooting and FAQs
  • Question 9: The yield of my Rh-catalyzed reductive Heck reaction is low. What are the critical parameters to optimize?

    Answer: The efficiency of this reaction is highly dependent on the choice of the chiral ligand, the rhodium precursor, the base, and the solvent.[4][6] Screening different chiral phosphine ligands is often necessary to achieve high yield and enantioselectivity. The quality and activity of the rhodium catalyst are also crucial. Ensure that the reagents, especially the boronic acid, are of high purity, as impurities can poison the catalyst.

  • Question 10: I am observing the formation of side products in the reductive Heck reaction. What are they likely to be?

    Answer: Potential side products can include homocoupling of the boronic acid (biphenyl) and protodeboronation of the starting material. The formation of regioisomers of the desired product is also a possibility depending on the substrate and reaction conditions. Careful optimization of the reaction parameters, such as temperature and reaction time, can help minimize the formation of these byproducts.

Side ProductFormation MechanismPrevention/Minimization
BiphenylHomocoupling of phenylboronic acidUse of appropriate catalyst/ligand system, optimized stoichiometry
Protodeboronation ProductReaction of boronic acid with protic impuritiesUse of anhydrous solvents and reagents
RegioisomersNon-selective carbometalationOptimization of chiral ligand and reaction conditions

References

Technical Support Center: Optimization of Reaction Conditions for (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Phenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched this compound?

A1: The main strategies for the asymmetric synthesis of this compound include:

  • Rhodium-Catalyzed Asymmetric Arylation: This method involves the Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine derivative with an arylboronic acid.[1][2][3] This is followed by a reduction step to yield the final product.

  • Synthesis from N-protected 3-Piperidone: This route starts with an N-protected 3-piperidone, which undergoes a Grignard reaction with a phenylmagnesium halide. The resulting tertiary alcohol is then subjected to elimination, hydrogenation, deprotection, and finally, chiral resolution to isolate the (R)-enantiomer.[4]

  • Asymmetric Hydrogenation of Pyridinium Salts: This approach involves the asymmetric hydrogenation of N-benzylated 3-phenylpyridinium salts using a chiral catalyst, often in the presence of a base to achieve high enantioselectivity.[5][6]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route. Common issues include inactive catalysts, suboptimal reaction conditions, and side reactions. For catalytic reactions, ensure you are using a fresh, high-purity catalyst and that your reagents and solvents are anhydrous and degassed.[7] Optimizing reaction temperature, concentration, and reaction time is also crucial. For Grignard-based routes, the quality of the Grignard reagent is critical.

Q3: I am observing low enantioselectivity in my asymmetric synthesis. What factors influence the stereochemical outcome?

A3: Low enantioselectivity is a common challenge in asymmetric synthesis. Key factors include:

  • Catalyst/Ligand Choice: The selection of the chiral ligand is paramount. For Rh-catalyzed reactions, C2-symmetric bisphosphines like (S)-Segphos have shown good results, while other ligands may provide poor reactivity or selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lowest activation energy.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state, thereby affecting enantioselectivity.[8]

  • Additives: In asymmetric hydrogenations, the presence of a base can be crucial for achieving high enantiomeric excess.[5][6]

Q4: How can I effectively resolve the enantiomers of racemic 3-Phenylpiperidine?

A4: The most common method for resolving racemic 3-Phenylpiperidine is through diastereomeric salt crystallization.[4][9] This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts.[4] These salts have different solubilities, allowing one to be selectively crystallized and then converted back to the pure enantiomer.[9]

Troubleshooting Guides

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Issue 1: Low or No Product Formation

Possible CauseRecommended Solution
Inactive Catalyst Ensure the rhodium precatalyst and ligand are handled under an inert atmosphere. Use freshly opened or purified reagents. Consider a pre-activation step for the catalyst.
Suboptimal Reaction Conditions Verify the reaction temperature is optimal (e.g., 70 °C).[1] Ensure the concentration is adequate (e.g., not less than 1 M).[1] The presence of water and a specific base (e.g., aq. CsOH) can be critical for high yields.[1]
Poor Substrate Reactivity Ortho-substituted phenylboronic acids may show poor reactivity.[1] Consider alternative coupling partners if possible.

Issue 2: Low Enantioselectivity

Possible CauseRecommended Solution
Incorrect Ligand Choice Screen different chiral phosphine ligands. (S)-Segphos has been reported to be effective.[1]
Suboptimal Solvent System A mixed solvent system (e.g., THP:Toluene:H₂O) has been shown to be effective.[1] Experiment with different solvent ratios and compositions.
Reaction Temperature Too High Try lowering the reaction temperature. For some substrates, reducing the temperature from 70 °C to 30 °C significantly improved enantioselectivity.[3]
Synthesis from N-protected 3-Piperidone

Issue 1: Low Yield in Grignard Reaction

Possible CauseRecommended Solution
Poor Quality Grignard Reagent Use freshly prepared or titrated phenylmagnesium halide. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Side Reactions The enolizable nature of the 3-piperidone can lead to side reactions. Add the Grignard reagent slowly at a low temperature to minimize these.

Issue 2: Difficulty in Chiral Resolution

Possible CauseRecommended Solution
Inappropriate Resolving Agent Screen various chiral acids such as tartaric acid, dibenzoyl tartaric acid, or mandelic acid.[4]
Suboptimal Crystallization Conditions Experiment with different solvents and cooling rates. Slow cooling generally yields purer crystals. Seeding with a small crystal can induce crystallization.[10]
Co-precipitation of Diastereomers If the diastereomeric salts have similar solubilities, multiple recrystallizations may be necessary to achieve high enantiomeric purity.
Asymmetric Hydrogenation of 3-Phenylpyridinium Salts

Issue 1: Low Conversion or Incomplete Reaction

Possible CauseRecommended Solution
Insufficient Hydrogen Pressure Ensure the reaction is performed at the recommended hydrogen pressure (e.g., 50 bar).[5]
Catalyst Poisoning Impurities in the substrate or solvent can poison the catalyst. Purify the starting materials and use high-purity, degassed solvents.
Inadequate Temperature The reaction may require elevated temperatures (e.g., 50 °C) to proceed at a reasonable rate.[5]

Issue 2: Low Enantioselectivity

Possible CauseRecommended Solution
Absence of a Base The addition of an organic base, such as triethylamine (Et₃N), has been shown to be crucial for achieving high enantiomeric excess.[5][6]
Incorrect Solvent Choice A mixture of THF and an alcohol (e.g., MeOH) has been found to be optimal for both yield and enantioselectivity.[5]
Suboptimal Catalyst System The choice of both the metal precursor and the chiral ligand (e.g., a Rh-JosiPhos catalyst) is critical for high enantioselectivity.[5]

Data Presentation

Table 1: Optimization of Rh-Catalyzed Asymmetric Reductive Heck Reaction

EntryLigandSolventBaseYield (%)ee (%)
1(S)-SegphosTHP:Toluene:H₂O (1:1:1)aq. CsOH8196
2(S)-SegphosTHP:Toluene:H₂O (1:1:1)aq. Cs₂CO₃Lower Conversion-
3Other C₂-symmetric bisphosphinesTHP:Toluene:H₂O (1:1:1)aq. CsOHLower Yields-
4Chiral diene/ferrocene ligandsTHP:Toluene:H₂O (1:1:1)aq. CsOHPoor Reactivity-
Data adapted from a study on the synthesis of 3-substituted tetrahydropyridines, illustrating the influence of reaction parameters on product yield and enantioselectivity.[1]

Table 2: Optimization of Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

EntrySolventBaseYield (%)ee (%)
1THF:MeOHDIPEA1665
2MeOHEt₃NHighLow
3THFEt₃NVery Low-
4THF:MeOHEt₃NGoodHigh (up to 90%)
Data adapted from a study on the asymmetric hydrogenation of 3-substituted pyridinium salts.[5]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is a general procedure for the Rh-catalyzed cross-coupling of a dihydropyridine with a boronic acid.

Materials:

  • [Rh(cod)(OH)]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Aqueous CsOH (50 wt%, 2.0 equiv)

  • Phenylboronic acid (3.0 equiv)

  • Phenyl carbamate-protected dihydropyridine (1.0 equiv)

  • Toluene, Tetrahydrofuran (THP), Water

Procedure:

  • To a vial under an argon atmosphere, add [Rh(cod)(OH)]₂ and (S)-Segphos.

  • Add Toluene, THP, and H₂O in a 1:1:1 ratio, followed by aqueous CsOH.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid and then the dihydropyridine.

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with Et₂O, and pass through a plug of silica gel.

  • Remove the solvents in vacuo and purify the product by flash chromatography.[2]

Protocol 2: Synthesis from N-protected 3-Piperidone and Chiral Resolution

This protocol outlines a general multi-step synthesis.

Step 1: Grignard Reaction

  • Dissolve N-protected 3-piperidone in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere.

  • Cool the solution to 0 °C or lower.

  • Slowly add a solution of phenylmagnesium bromide (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3-hydroxy-3-phenylpiperidine derivative.[4]

Step 2: Chiral Resolution

  • Dissolve the racemic 3-phenylpiperidine in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 equiv) in the same solvent.

  • Allow the mixture to stand, possibly with slow cooling, to induce crystallization of one diastereomeric salt.

  • Collect the crystals by filtration.

  • Liberate the free amine by treating the diastereomeric salt with a base (e.g., NaOH solution).

  • Extract the enantiomerically enriched amine with an organic solvent.[10]

Protocol 3: Asymmetric Hydrogenation of 3-Phenylpyridinium Salt

This protocol describes a general procedure for the asymmetric hydrogenation.

Materials:

  • N-benzyl-3-phenylpyridinium bromide

  • Rh-JosiPhos catalyst

  • Triethylamine (Et₃N)

  • THF:MeOH solvent mixture

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve the N-benzyl-3-phenylpyridinium bromide and the Rh-JosiPhos catalyst in a THF:MeOH solvent mixture.

  • Add triethylamine to the solution.

  • Pressurize the autoclave with hydrogen gas (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time.

  • After the reaction is complete, cool the autoclave, carefully release the pressure, and concentrate the reaction mixture.

  • Purify the product by appropriate methods.[5]

Mandatory Visualization

troubleshooting_workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield or Low Enantioselectivity check_purity Check Reagent and Solvent Purity start->check_purity review_conditions Review Reaction Conditions start->review_conditions evaluate_catalyst Evaluate Catalyst System start->evaluate_catalyst purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents optimize_temp Optimize Temperature & Concentration review_conditions->optimize_temp additives Consider Additives (e.g., Base) review_conditions->additives screen_catalysts Screen Catalysts & Ligands evaluate_catalyst->screen_catalysts end Improved Yield and/or Enantioselectivity purify_reagents->end optimize_temp->end screen_catalysts->end additives->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

synthesis_overview cluster_rh Route 1: Rh-Catalyzed Arylation cluster_grignard Route 2: Grignard & Resolution cluster_hydrogenation Route 3: Asymmetric Hydrogenation rh_start Dihydropyridine + Arylboronic Acid rh_step1 Rh-Catalyzed Asymmetric Reductive Heck Reaction rh_start->rh_step1 rh_step2 Reduction rh_step1->rh_step2 product This compound rh_step2->product grignard_start N-Protected 3-Piperidone grignard_step1 Grignard Reaction (PhMgBr) grignard_start->grignard_step1 grignard_step2 Elimination & Hydrogenation grignard_step1->grignard_step2 grignard_step3 Deprotection & Chiral Resolution grignard_step2->grignard_step3 grignard_step3->product hydro_start 3-Phenylpyridinium Salt hydro_step1 Asymmetric Hydrogenation hydro_start->hydro_step1 hydro_step1->product

Caption: Overview of the primary synthetic routes to this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Phenylpiperidine. The following resources are designed to help you diagnose and resolve common issues to achieve optimal peak symmetry and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds with amine groups, such as this compound, is secondary interaction with the stationary phase.[1][2][3][4] Conventional silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites that strongly interact with the positively charged (protonated) amine group of the analyte.[3][4][5] This strong secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[6] For basic analytes like this compound, lowering the mobile phase pH (e.g., to pH 3 or below) is a highly effective strategy to reduce peak tailing.[1][3][7] At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[2][6] This minimizes the strong ionic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[3][8]

Q3: What type of HPLC column is recommended to minimize tailing for basic compounds?

A3: Selecting the right column is crucial for preventing peak tailing. Modern, high-purity "Type B" silica columns, which have a lower metal content and fewer acidic silanol groups, are highly recommended.[1][9] Furthermore, columns that are "end-capped" are ideal.[2][5] End-capping is a process that chemically treats many of the residual silanol groups, making them less polar and significantly reducing their ability to interact with basic analytes.[3] For particularly challenging separations, alternative stationary phases like hybrid silica or polymer-based columns can also be considered.[1]

Q4: Can mobile phase additives or buffers help improve my peak shape?

A4: Yes, mobile phase additives can significantly reduce peak tailing. There are two common strategies:

  • Competitive Additives: Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can be effective.[1][6][9] The TEA molecules will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte of interest.

  • Buffer Concentration: Increasing the ionic strength of the buffer (e.g., from 10 mM to 25-50 mM) can also help mask the residual silanol interactions and improve peak shape, particularly at mid-range pH.[2][7][10] However, ensure the buffer concentration is not so high that it precipitates in the organic mobile phase.

Q5: How can I tell if column overload is the cause of my peak tailing?

A5: Column overload, both in terms of sample mass and volume, can lead to peak distortion, including tailing.[2][7][11] A simple diagnostic test is to dilute your sample (e.g., by a factor of 5 or 10) and inject it again.[7][12] If the peak shape and symmetry improve significantly, you were likely overloading the column. In this case, you should reduce the sample concentration or the injection volume.[11]

Q6: Could my instrument setup be contributing to the peak tailing?

A6: Yes, issues outside of the column, known as "extra-column effects," can cause peak broadening and tailing.[5][11] This is often due to excessive dead volume in the system. Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector.[5][13] Ensure all fittings are properly connected to avoid any dead spaces where the sample can diffuse and cause band broadening.[13]

Troubleshooting Guide: A Systematic Approach

This guide provides a step-by-step workflow to identify and rectify the cause of peak tailing in your analysis of this compound.

Step 1: Evaluate the Mobile Phase
  • Is your mobile phase pH appropriate? For basic compounds, a pH of 3 or lower is recommended to suppress silanol activity.[3][6] If you are operating at a neutral or higher pH, this is the most likely cause of tailing.

  • Is your mobile phase buffered? An unbuffered mobile phase can lead to pH shifts within the column, causing inconsistent interactions and peak tailing. Use a buffer with a suitable pKa for your target pH, typically at a concentration of 10-50 mM.[11][14]

Step 2: Check for Column-Related Issues
  • Are you using an appropriate column? An older, "Type A" silica column or a non-end-capped column will be prone to causing tailing with basic analytes.[1][2] Consider switching to a modern, high-purity, end-capped C18 or a similar phase.

  • Has the column degraded? Column performance can degrade over time, especially if used under harsh pH conditions or with unfiltered samples.[11] A void at the column inlet or a blocked frit can lead to poor peak shape.[2] Try replacing the column with a new one to see if the problem is resolved.

Step 3: Assess Sample and Injection Parameters
  • Is the sample concentration too high? As mentioned in the FAQ, perform a dilution test to rule out mass overload.[7]

  • Is the injection solvent appropriate? The injection solvent should be as weak as or weaker than your mobile phase.[11] Dissolving your sample in a very strong solvent (e.g., 100% acetonitrile when the mobile phase is 90% water) can cause significant peak distortion.[13] Try dissolving your sample in the initial mobile phase composition.

Step 4: Inspect the HPLC System
  • Is there extra-column dead volume? Check all tubing and connections for potential sources of dead volume.[5][13]

  • Is the system contaminated? Contaminants from previous analyses can build up on the column and cause peak tailing.[2] Flush the column with a strong solvent to clean it.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to demonstrate the effect of mobile phase pH on the peak shape of this compound.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 7.0): Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.

    • Mobile Phase B (pH 3.0): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

    • Organic Phase: HPLC-grade Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Isocratic Elution: 70% Buffered Mobile Phase / 30% ACN.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Sample: this compound at 0.1 mg/mL in 50:50 Water:ACN.

  • Procedure:

    • Equilibrate the system with the pH 7.0 mobile phase for at least 15 minutes.

    • Inject the sample and record the chromatogram.

    • Thoroughly flush the system and re-equilibrate with the pH 3.0 mobile phase.

    • Inject the sample again and record the chromatogram.

  • Analysis:

    • Calculate the peak asymmetry factor (As) or USP Tailing Factor (Tf) for the this compound peak under both pH conditions. A value closer to 1.0 indicates better symmetry.

Data Presentation

The table below summarizes the expected outcomes from the pH optimization protocol.

Experimental ConditionExpected Peak Asymmetry (As)Observations
Mobile Phase at pH 7.0> 2.0Significant peak tailing is observed due to strong interaction between the analyte and ionized silanol groups.[3][8]
Mobile Phase at pH 3.01.1 - 1.4Peak tailing is substantially reduced, and the peak shape is much more symmetrical and efficient.[3][8]

Mandatory Visualization

Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_sample Sample & Injection Checks cluster_system System Checks start Peak Tailing Observed for This compound ph_check Is pH <= 3.0? start->ph_check buffer_check Is buffer present (10-50 mM)? ph_check->buffer_check Yes ph_adjust Action: Adjust pH to 3.0 with acid/buffer ph_check->ph_adjust No column_check Is column modern, end-capped Type B? buffer_check->column_check Yes buffer_add Action: Add appropriate buffer to mobile phase buffer_check->buffer_add No ph_adjust->ph_check column_age Is column old or showing high backpressure? column_check->column_age Yes column_replace_type Action: Switch to a base-deactivated column column_check->column_replace_type No buffer_add->buffer_check sample_check Is sample overloaded? column_age->sample_check No column_replace_age Action: Replace with a new column of same type column_age->column_replace_age Yes column_replace_type->column_check solvent_check Is injection solvent weaker than mobile phase? sample_check->solvent_check No sample_dilute Action: Dilute sample or reduce injection volume sample_check->sample_dilute Yes column_replace_age->column_age system_check Is extra-column volume minimized? solvent_check->system_check Yes solvent_change Action: Dissolve sample in initial mobile phase solvent_check->solvent_change No sample_dilute->sample_check end_state Peak Shape Improved system_check->end_state Yes system_fix Action: Use shorter/narrower tubing, check fittings system_check->system_fix No solvent_change->solvent_check system_fix->system_check

Caption: Troubleshooting workflow for resolving peak tailing.

Analyte-Stationary Phase Interaction Mechanism

Caption: Analyte-stationary phase interaction at different pH values.

References

stability issues of (R)-3-Phenylpiperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Phenylpiperidine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter related to the stability of this compound solutions.

Issue 1: Precipitate formation in aqueous solutions.

  • Question: I observed precipitation after dissolving this compound in an aqueous buffer. What could be the cause and how can I resolve it?

  • Answer: Precipitation of this compound in aqueous solutions can be attributed to its limited solubility, which is influenced by pH and temperature. The free base of this compound is expected to have low water solubility.

    Troubleshooting Steps:

    • pH Adjustment: The solubility of piperidine-containing compounds is highly pH-dependent. Lowering the pH of the aqueous solution with a small amount of acid (e.g., 0.1 M HCl) to form the hydrochloride salt can significantly increase its solubility.

    • Co-solvents: If pH adjustment is not compatible with your experimental conditions, consider using a co-solvent. Common co-solvents for poorly soluble compounds include DMSO, ethanol, or PEG 400. It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

    • Temperature Control: Ensure the solution temperature is controlled. A decrease in temperature can sometimes lead to precipitation if the solution is near its saturation point.

Issue 2: Inconsistent results or loss of compound activity over time.

  • Question: My experimental results using an this compound solution are inconsistent, or I observe a decrease in the expected activity over a few days. Could this be a stability issue?

  • Answer: Yes, inconsistent results or a loss of activity can be indicative of compound degradation. This compound, like other piperidine derivatives, can be susceptible to degradation under certain conditions.

    Potential Degradation Pathways:

    • Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen, which can lead to the formation of iminium ions and other degradation products. This can be accelerated by the presence of oxygen, metal ions, or light.

    • Hydrolysis: Although the piperidine ring itself is generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, can potentially lead to ring-opening or other hydrolytic degradation, though this is less common under typical experimental conditions.[1]

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of organic molecules. It is a common practice to protect solutions of light-sensitive compounds from light.

    Troubleshooting and Prevention Workflow:

    cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Preventative Measures Inconsistent_Results Inconsistent Results / Loss of Activity Oxidation Oxidation Inconsistent_Results->Oxidation Hydrolysis Hydrolysis Inconsistent_Results->Hydrolysis Photodegradation Photodegradation Inconsistent_Results->Photodegradation Proper_Storage Store at Recommended Temperature (2-8 °C) Inert_Atmosphere Use Degassed Solvents / Inert Atmosphere (N2, Ar) Oxidation->Inert_Atmosphere Fresh_Solutions Prepare Fresh Solutions Hydrolysis->Fresh_Solutions Control_pH Control pH (acidic conditions may improve stability) Hydrolysis->Control_pH Protect_From_Light Store in Amber Vials / Protect from Light Photodegradation->Protect_From_Light

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Appearance of new peaks in HPLC analysis of the solution.

  • Question: I am analyzing my this compound solution by HPLC and have noticed the appearance of new, unidentified peaks over time. What are these, and how can I identify them?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indication of compound degradation. These new peaks represent degradation products. Identifying these impurities is crucial for understanding the stability of your compound.

    Identification Strategy:

    • Forced Degradation Study: To purposefully generate and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the this compound solution to stress conditions.

    • LC-MS/MS Analysis: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and the new peaks, you can determine the mass of the degradation products and often deduce their structures from fragmentation patterns.

    • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: For solid this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[2] It should be protected from moisture and light.

For solutions, the optimal storage conditions depend on the solvent.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh before use. If short-term storage is necessary, store at 2-8 °C and protect from light. Acidifying the solution may improve stability.

  • Organic Stock Solutions (e.g., in DMSO, Ethanol): Store at -20 °C or -80 °C in tightly sealed, amber vials to minimize solvent evaporation and protect from light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of piperidine-containing compounds can be significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the piperidine nitrogen is protonated, forming a more stable salt. This can reduce susceptibility to certain degradation pathways like oxidation.

  • Neutral to Basic Conditions (pH ≥ 7): In neutral or basic solutions, the free base form is more prevalent. The lone pair of electrons on the nitrogen is more available to participate in chemical reactions, potentially making the compound more susceptible to oxidation.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of small molecules like this compound. A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

Recommended HPLC Method Parameters (General Starting Point):

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (or a buffer like ammonium acetate or phosphate buffer) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Detection UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm, to be determined by UV scan).
Column Temperature Controlled, typically between 25-40 °C.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to generate potential degradation products for identification and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (stock solution diluted with the mobile phase) should be stored under normal conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC to observe the formation of degradation products.

  • Peak Purity and Identification:

    • Use a PDA detector to assess the peak purity of the parent compound in the presence of degradation products.

    • Analyze the stressed samples by LC-MS to obtain mass information for the degradation products.

Forced Degradation Logical Workflow:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stock_Solution->Base Oxidation Oxidation (e.g., 3% H2O2) Stock_Solution->Oxidation Thermal Thermal Stress (e.g., 60 °C) Stock_Solution->Thermal Photo Photolytic Stress (UV/Vis Light) Stock_Solution->Photo HPLC_Analysis HPLC Analysis at Time Points Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis Degradation_Profile Establish Degradation Profile and Pathways LCMS_Analysis->Degradation_Profile

Caption: Workflow for a forced degradation study.

References

Navigating the Synthesis of (R)-3-Phenylpiperidine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules like (R)-3-Phenylpiperidine is a critical step that often presents significant challenges during scale-up. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the large-scale synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a large scale?

A1: The three primary strategies for large-scale synthesis are:

  • Chiral Resolution of Racemic 3-Phenylpiperidine: This involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.

  • Asymmetric Synthesis from Pyridine Derivatives: This approach utilizes a chiral catalyst to directly produce the desired (R)-enantiomer from a pyridine precursor.

  • Synthesis from a Chiral Pool: This method starts with an enantiomerically pure starting material that already contains the required stereocenter. A common route involves the use of N-protected 3-piperidone.[1]

Q2: We are observing a significant drop in yield when moving from lab-scale to pilot-scale. What are the likely causes?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to the formation of by-products and incomplete reactions.

  • Longer Reaction Times: Extended reaction times at larger scales can lead to product degradation or the formation of impurities.

  • Impurity Profile: The purity of starting materials used in bulk may differ from lab-grade reagents, introducing contaminants that can interfere with the reaction.

Q3: How can we efficiently determine the enantiomeric excess (ee) of our this compound product at an industrial scale?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of 3-Phenylpiperidine.[2][3] For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride (PTSC) can be employed to enhance detection.[2][3]

Troubleshooting Guides

Guide 1: Challenges in the Grignard Reaction with N-Protected 3-Piperidone

The reaction of a phenyl-magnesium halide with N-protected 3-piperidone is a key step in several synthetic routes.[1] However, scaling up this reaction can present several challenges.

Problem Potential Cause Troubleshooting Action
Low Yield of 3-Hydroxy-3-phenylpiperidine Incomplete reaction due to poor mixing or deactivation of the Grignard reagent by moisture.Ensure rigorous drying of glassware and solvents. Use a high-torque overhead stirrer for efficient mixing in large reactors. Consider the slow addition of the piperidone to the Grignard reagent.
Formation of By-products (e.g., Biphenyl) Wurtz-type coupling of the Grignard reagent.Maintain a consistent and controlled reaction temperature. The rate of addition of the phenyl halide to magnesium during Grignard reagent formation should be carefully controlled.
Difficulty in Isolating the Product Formation of emulsions during aqueous workup.Use a saturated solution of ammonium chloride for quenching instead of water. Consider using a different solvent system for extraction.
  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with magnesium turnings.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the reactor. A small amount of bromobenzene is added to initiate the reaction. Once initiated, the remaining bromobenzene, diluted in THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Piperidone: The Grignard solution is cooled. A solution of N-Boc-3-piperidone in anhydrous THF is added slowly, maintaining the internal temperature below a specified limit.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

Guide 2: Issues with Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation offers a direct route to enantiomerically enriched piperidines. However, catalyst performance is crucial and can be sensitive to scale-up conditions.

Problem Potential Cause Troubleshooting Action
Low Enantiomeric Excess (ee) Suboptimal catalyst-to-substrate ratio, impurities in the substrate or solvent, or incorrect reaction temperature/pressure.Screen different catalyst loadings. Ensure high purity of the pyridine substrate and solvents. Optimize temperature and hydrogen pressure.
Catalyst Deactivation The pyridine substrate or the piperidine product can act as a ligand and poison the metal catalyst.[4][5]Convert the pyridine to a pyridinium salt to reduce its coordinating ability.[4] The use of certain additives can also mitigate catalyst poisoning.[6]
Incomplete Reaction Poor hydrogen dispersion in the reactor, insufficient catalyst activity, or catalyst deactivation.Use a reactor designed for efficient gas-liquid mixing. Ensure the catalyst is handled under inert conditions to prevent deactivation before use.
Parameter Lab Scale (1g) Pilot Scale (1kg) Potential Pitfall on Scale-up
Catalyst Loading (mol%) 0.10.1 - 0.5Higher loading may be needed to compensate for deactivation.
Typical Yield >95%85-95%Longer reaction times can lead to by-product formation.
Typical ee >99%95-99%Temperature gradients can affect enantioselectivity.
Guide 3: Inefficient Chiral Resolution of Racemic 3-Phenylpiperidine

Classical resolution via diastereomeric salt formation is a common industrial method, but its efficiency is highly dependent on crystallization conditions.[7]

Problem Potential Cause Troubleshooting Action
Low Yield of Resolved (R)-Enantiomer Co-precipitation of the undesired (S)-diastereomer, or the desired diastereomer remaining in the mother liquor.Optimize the solvent system for crystallization. A mixture of solvents often provides better selectivity. Control the cooling rate during crystallization; slow cooling is generally preferred.
Low Enantiomeric Excess of the Resolved Product Inefficient separation of the diastereomeric salts.Perform multiple recrystallizations to enhance the enantiomeric purity. The choice of the resolving agent is critical and screening different chiral acids may be necessary.
Difficulty in Liberating the Free Base Incomplete reaction with the base or formation of emulsions during extraction.Ensure stoichiometric amount of a suitable base is used. Adjust the pH of the aqueous phase and consider using a different extraction solvent.

Visualizing the Workflow and Troubleshooting

To aid in understanding the process flow and decision-making during troubleshooting, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Racemic 3-Phenylpiperidine cluster_resolution Chiral Resolution Start Start Grignard Reaction Grignard Reaction Start->Grignard Reaction Hydrogenation Hydrogenation Grignard Reaction->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Racemic Product Racemic Product Deprotection->Racemic Product Salt Formation Salt Formation Racemic Product->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Base Treatment Base Treatment Filtration->Base Treatment Final Product This compound Base Treatment->Final Product troubleshooting_low_ee Start Low Enantiomeric Excess Check_Purity Check Purity of Starting Materials & Catalyst Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Check_Purity->Optimize_Conditions [Purity OK] Resolved High ee Achieved Check_Purity->Resolved [Impurity Found & Removed] Screen_Catalysts Screen Different Chiral Catalysts/Ligands Optimize_Conditions->Screen_Catalysts [No Improvement] Optimize_Conditions->Resolved [Improvement] Recrystallize Perform Recrystallization of Diastereomeric Salt Screen_Catalysts->Recrystallize [If using resolution] Screen_Catalysts->Resolved [Better Catalyst Found] Recrystallize->Resolved

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- vs. (S)-3-Phenylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 3-phenylpiperidine. Direct pharmacological data for the enantiomers of the parent 3-phenylpiperidine is limited in publicly available scientific literature. Therefore, this comparison relies on extensive data available for its close derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (commonly known as 3-PPP), to infer the stereospecific activities of the 3-phenylpiperidine core. The stereochemistry at the C3 position of the piperidine ring is a critical determinant of the pharmacological profile of these compounds, particularly their interactions with dopamine and sigma receptors.

Executive Summary

The enantiomers of the 3-phenylpiperidine derivative, 3-PPP, exhibit distinct and often opposing biological activities, primarily at dopamine D2 receptors. The (+)-enantiomer of 3-PPP acts as an agonist at both presynaptic autoreceptors and postsynaptic dopamine D2 receptors. In contrast, the (-)-enantiomer displays a mixed agonist/antagonist profile, acting as an agonist at dopamine D2 autoreceptors while functioning as an antagonist at postsynaptic D2 receptors.[1][2][3] This differential activity highlights the profound impact of stereochemistry on the interaction of the 3-phenylpiperidine scaffold with its biological targets. Additionally, studies have indicated that the (+)-enantiomer of 3-PPP possesses high affinity for sigma-1 receptors.[4]

Data Presentation: Quantitative Comparison of 3-PPP Enantiomers

The following table summarizes the available quantitative data for the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a key derivative of 3-phenylpiperidine. This data provides insight into the differential pharmacology conferred by the stereocenter at the 3-position of the phenylpiperidine ring.

Target ReceptorEnantiomerActivity TypePotency/Affinity (Ki, IC50, EC50)Reference
Dopamine D2 Receptor (Autoreceptor) (+)-3-PPPAgonistEC50 = 2.1 µM (in vitro, DOPA accumulation inhibition)[2]
(-)-3-PPPPartial AgonistEC50 = 1.0 µM (in vitro, DOPA accumulation inhibition)[2]
Dopamine D2 Receptor (Postsynaptic) (+)-3-PPPAgonistED50 = 0.09 +/- 0.03 mg/kg (in vivo, inhibition of dopamine neuron activity)[5]
(-)-3-PPPAntagonist-[1][5]
Sigma-1 Receptor (+)-3-PPPHigh-affinity ligandKH = 1.3-7.5 nM; KL = 84-500 nM[4]
(-)-3-PPPLower affinity ligand-[6]
Opioid Receptors (μ, δ, κ) 3-Phenylpiperidine DerivativesVariableGenerally lower affinity compared to classical opioids[7]

Signaling Pathways and Experimental Workflows

To elucidate the biological activity of 3-phenylpiperidine enantiomers, understanding the downstream signaling pathways of their primary targets and the experimental workflows used for their characterization is crucial.

Dopamine D2 Receptor Signaling

The differential effects of the 3-PPP enantiomers on postsynaptic dopamine D2 receptors lead to opposing downstream signaling cascades. As a Gαi/o-coupled receptor, its activation or inhibition significantly impacts cyclic AMP (cAMP) levels.

D2_Signaling cluster_agonist (+)-Enantiomer (Agonist) Pathway cluster_antagonist (-)-Enantiomer (Antagonist) Pathway Plus_Enantiomer (+)-3-PPP D2R_A Dopamine D2 Receptor Plus_Enantiomer->D2R_A Binds Gai_A Gαi/o Activation D2R_A->Gai_A AC_A Adenylyl Cyclase (Inhibited) Gai_A->AC_A cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA Activity cAMP_A->PKA_A Downstream_A Altered Gene Expression PKA_A->Downstream_A Minus_Enantiomer (-)-3-PPP D2R_B Dopamine D2 Receptor Minus_Enantiomer->D2R_B Blocks Dopamine Dopamine Dopamine->D2R_B Gai_B Gαi/o No Activation D2R_B->Gai_B AC_B Adenylyl Cyclase (Active) Gai_B->AC_B cAMP_B Normal cAMP AC_B->cAMP_B PKA_B Normal PKA Activity cAMP_B->PKA_B

Caption: Dopamine D2 receptor signaling pathways for agonist and antagonist actions.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation: Membranes + Radioligand + Test Compound (varying conc.) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound ((R)- or (S)-3-Phenylpiperidine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Binding_Curve Generate Competition Binding Curve Counting->Binding_Curve IC50 Determine IC50 Binding_Curve->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the biological activity of 3-phenylpiperidine enantiomers.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-phenylpiperidine for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or cell lines expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

  • Test Compounds: (R)-3-phenylpiperidine and (S)-3-phenylpiperidine at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D2 Receptor Activity (cAMP Assay)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of (R)- and (S)-3-phenylpiperidine at the dopamine D2 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.

  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Reference Agonist: A known D2 receptor agonist (e.g., quinpirole).

  • Reference Antagonist: A known D2 receptor antagonist (e.g., haloperidol).

  • Test Compounds: this compound and (S)-3-phenylpiperidine at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure for Agonist Mode:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay: Replace the culture medium with assay buffer. Add varying concentrations of the test compounds or the reference agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Procedure for Antagonist Mode:

  • Cell Plating and Assay Setup: Follow steps 1 and 2 as in the agonist mode, adding varying concentrations of the test compounds or the reference antagonist.

  • Agonist Challenge: Add a fixed concentration of the reference agonist (typically its EC80) to the wells.

  • Stimulation, Incubation, and cAMP Measurement: Follow steps 3-5 as in the agonist mode.

  • Data Analysis: Plot the percentage of inhibition of the reference agonist's effect against the logarithm of the test compound concentration. Determine the IC50 value.

Conclusion

The stereochemistry of the 3-phenylpiperidine scaffold is a critical determinant of its biological activity. As demonstrated by the well-characterized derivative 3-PPP, the (R)- and (S)-enantiomers can exhibit profoundly different and even opposing effects at the same receptor target. While the (+)-enantiomer of 3-PPP is a dopamine D2 receptor agonist, the (-)-enantiomer acts as a postsynaptic antagonist. This stereospecificity underscores the importance of chiral synthesis and separation in the development of 3-phenylpiperidine-based therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of the parent (R)- and (S)-3-phenylpiperidine enantiomers at a broader range of biological targets.

References

A Comparative Guide to the Analytical Method Validation for (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and enantiomeric purity determination of (R)-3-Phenylpiperidine, a key chiral intermediate in the synthesis of several pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validation of a primary chiral High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, providing supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for a chiral compound like this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective technique for separating enantiomers.[1] An alternative approach for volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS), which can offer high sensitivity and specificity.[2]

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterChiral HPLC-UVGC-MS (after derivatization)
Principle Chromatographic separation of enantiomers on a chiral stationary phase with UV detection.Chromatographic separation of a derivatized analyte by mass-to-charge ratio.[2]
Specificity High for enantiomeric separation.High, based on mass fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).High (ng/mL to pg/mL range).
Linearity (R²) Typically ≥ 0.999.[3]Typically ≥ 0.995.
Precision (%RSD) ≤ 2.0%.[4]≤ 15%.
Accuracy (% Recovery) 98.0 - 102.0%.[5]85.0 - 115.0%.
Sample Preparation Simple dissolution.Derivatization required.[2]
Instrumentation Widely available.Requires more specialized equipment.

Validation of the Chiral HPLC-UV Method

The validation of the analytical method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose.[4][5][6][7][8] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Analyte Characterization (this compound) B Selection of Chiral Stationary Phase (CSP) A->B C Mobile Phase Optimization B->C D Wavelength Selection C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Sample Analysis K->L M Data Reporting L->M

Caption: Workflow for the development and validation of an analytical method.

Data Presentation

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
101205, 1210, 120012050.41
253015, 3025, 300530150.33
506050, 6060, 604060500.16
10012100, 12120, 12080121000.17
15018150, 18180, 18120181500.17
Regression Analysis y = 120.5x + 5 R² = 0.9998

Table 3: Accuracy and Precision Data

Spiked LevelConcentration (µg/mL)Measured Conc. (µg/mL, n=6)% Recovery%RSD (Repeatability)
80%8079.899.750.85
100%100100.2100.200.65
120%120120.5100.420.70
Intermediate Precision (%RSD) Different Analyst, Different Day1.25

Table 4: LOD and LOQ

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise Ratio (3:1)0.5
LOQ Signal-to-Noise Ratio (10:1)1.5

Table 5: Robustness Study

Parameter VariedVariationResolution FactorTailing Factor
Flow Rate (mL/min) 0.92.11.1
1.11.91.2
Column Temp. (°C) 232.01.1
272.01.2
Mobile Phase Comp. (%) ± 2% Organic1.91.3

Experimental Protocols

Chiral HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is often effective for piperidine derivatives.[1]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The addition of a small amount of an amine like diethylamine can improve peak shape for basic compounds.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

Validation Experiments
  • Specificity: Analyze the blank (mobile phase), a solution of the (S)-enantiomer, and a solution of the this compound standard to demonstrate the absence of interference and to confirm the resolution between the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the this compound standard across the range of 10-150 µg/mL.[9] Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of the 100% standard solution on the same day, by the same analyst, and on the same instrument.[6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument to assess the method's reproducibility.[4]

  • LOD & LOQ: Determine the limit of detection and limit of quantitation by either the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary critical method parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to evaluate the method's reliability during normal use.[7]

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in troubleshooting poor peak resolution in a chiral HPLC method.

G A Poor Peak Resolution B Optimize Mobile Phase A->B C Adjust Flow Rate A->C D Change Column Temperature A->D E Select Different Chiral Stationary Phase A->E F Acceptable Resolution B->F C->F D->F E->F

Caption: Troubleshooting poor peak resolution in HPLC.

References

comparative study of different synthetic routes to (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpiperidine is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including drugs targeting the central nervous system. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure this compound a high-value intermediate. This guide provides a comparative analysis of various synthetic strategies to obtain this compound, focusing on key performance indicators such as yield and enantioselectivity. Detailed experimental protocols for seminal reactions are provided to facilitate the practical application of these methods.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into four main approaches: asymmetric synthesis, synthesis from a chiral pool, classical resolution, and kinetic resolution. Each strategy presents distinct advantages and disadvantages in terms of efficiency, scalability, and access to the desired enantiomer.

Synthetic RouteKey StepsOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
1. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, reduction of tetrahydropyridine.[1][2]Good to HighExcellent (>96%)[1][2]High enantioselectivity, convergent approach.[1][2]Requires specialized catalyst and ligand, multi-step process.[1][2]
2. Synthesis from N-Protected 3-Piperidone Grignard reaction, elimination, hydrogenation, chiral resolution.[3]ModerateHigh (>98% after resolution)Utilizes readily available starting materials, well-established reactions.[3]Multi-step, requires a separate resolution step which can be low yielding.[3]
3. Asymmetric Hydrogenation of Pyridinium Salts N-alkylation of 3-phenylpyridine, asymmetric hydrogenation.[4][5][6]GoodHigh (up to 90%)[5][6]Direct asymmetric transformation of an aromatic precursor.[5][6]Requires high-pressure hydrogenation equipment and a chiral catalyst.[4][5][6]
4. Enzymatic Kinetic Resolution Acylation of racemic 3-phenylpiperidine followed by lipase-catalyzed enantioselective hydrolysis.[7][8]Low to ModerateHigh (>99% for one enantiomer)High enantioselectivity, mild reaction conditions, environmentally benign.[7][8]Maximum theoretical yield of 50% for the desired enantiomer, requires separation of enantiomers.[7]

Detailed Experimental Protocols

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This modern approach provides access to this compound in three main steps starting from pyridine. The key step is a highly enantioselective rhodium-catalyzed asymmetric carbometalation.[1][2]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This procedure is a representative example for the partial reduction of pyridine.

  • To a solution of pyridine in methanol, sodium borohydride is added at -78 °C.

  • Phenyl chloroformate is then added dropwise, and the reaction is stirred for 3 hours at -78 °C.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Carbometalation

  • In a vial, [Rh(cod)(OH)]₂ and (R)-DTBM-SEGPHOS® are combined.

  • Toluene, THP, and water are added, followed by aqueous cesium hydroxide. The mixture is heated to 70 °C.

  • Phenylboronic acid and the dihydropyridine from Step 1 are added, and the reaction is stirred at 70 °C for 20 hours.

  • After cooling, the mixture is extracted, and the organic layer is dried and concentrated. The product, a 3-phenyl-tetrahydropyridine derivative, is purified by column chromatography. An isolated yield of 81% with 96% ee has been reported for the (S)-enantiomer using (S)-Segphos.[1][2]

Step 3: Reduction to this compound

  • The N-protected 3-phenyl-tetrahydropyridine is dissolved in a suitable solvent and subjected to hydrogenation using a catalyst such as palladium on carbon, or reduced using a hydride source to afford the final product after deprotection.

Synthesis from N-Protected 3-Piperidone followed by Chiral Resolution

This classical route involves the construction of the racemic 3-phenylpiperidine scaffold followed by separation of the enantiomers.[3]

Step 1: Grignard Reaction with N-Boc-3-piperidone

  • A solution of phenylmagnesium bromide in an ethereal solvent is prepared.

  • A solution of N-Boc-3-piperidone in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

  • The reaction is stirred at room temperature until completion, then quenched with a saturated aqueous solution of ammonium chloride.

  • The product, N-Boc-3-hydroxy-3-phenylpiperidine, is extracted, dried, and purified.

Step 2: Elimination and Hydrogenation

  • The tertiary alcohol from Step 1 is subjected to dehydration using an acid catalyst (e.g., trifluoroacetic acid) to yield the corresponding N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine.

  • The resulting tetrahydropyridine is then hydrogenated over a palladium on carbon catalyst to give racemic N-Boc-3-phenylpiperidine.

Step 3: Deprotection and Chiral Resolution

  • The Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield racemic 3-phenylpiperidine.

  • The racemic amine is then resolved using a chiral acid such as (+)-di-p-toluoyl-D-tartaric acid. The diastereomeric salts are formed in a suitable solvent (e.g., methanol/ethyl acetate), and the less soluble salt is isolated by crystallization.

  • The resolved diastereomeric salt is then treated with a base to liberate the enantiomerically pure this compound.

Asymmetric Hydrogenation of a 3-Phenylpyridinium Salt

This method achieves enantioselectivity through the direct asymmetric hydrogenation of a prochiral pyridinium salt.[4][5][6]

  • N-benzyl-3-phenylpyridinium bromide is prepared by reacting 3-phenylpyridine with benzyl bromide.

  • The pyridinium salt is dissolved in a mixture of THF and an alcohol (e.g., TFE).

  • A rhodium catalyst precursor (e.g., [Rh(cod)₂]OTf) and a chiral bisphosphine ligand (e.g., a JosiPhos-type ligand) are added, along with an organic base such as triethylamine.

  • The mixture is hydrogenated under high pressure (e.g., 50 bar H₂) at an elevated temperature (e.g., 50 °C).

  • After the reaction is complete, the catalyst is removed, and the product, N-benzyl-(R)-3-phenylpiperidine, is isolated and purified. Enantiomeric excesses of up to 90% have been reported.[5]

  • The benzyl group can be removed by hydrogenolysis to yield this compound.

Enzymatic Kinetic Resolution of Racemic 3-Phenylpiperidine

This biocatalytic approach utilizes the high selectivity of enzymes to separate the enantiomers of racemic 3-phenylpiperidine.[7][8]

  • Racemic 3-phenylpiperidine is acylated to form a derivative such as N-acetyl-3-phenylpiperidine.

  • The racemic N-acetyl-3-phenylpiperidine is dissolved in a buffered aqueous solution or a biphasic system.

  • A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

  • The enzyme selectively hydrolyzes one enantiomer of the acetylated amine (e.g., the (S)-enantiomer) back to the free amine.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The reaction is stopped, and the mixture is separated. The unreacted (R)-N-acetyl-3-phenylpiperidine can be isolated with high enantiomeric excess.

  • The acetyl group is then removed to yield this compound.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.

Figure 1: Overview of the main synthetic routes to this compound.

detailed_rhodium_route Pyridine Pyridine Dihydropyridine Phenyl Pyridine- 1(2H)-carboxylate Pyridine->Dihydropyridine 1. NaBH4, MeOH 2. PhOCOCl Tetrahydropyridine N-Phenylcarbamoyl- (R)-3-phenyl-1,2,3,6- tetrahydropyridine Dihydropyridine->Tetrahydropyridine PhB(OH)2 [Rh(cod)(OH)]2 (R)-DTBM-SEGPHOS® CsOH, 70°C R_3PP This compound Tetrahydropyridine->R_3PP 1. H2, Pd/C 2. Deprotection

Figure 2: Detailed workflow for the Rhodium-Catalyzed Asymmetric Synthesis.

detailed_classical_route N_Boc_3_Piperidone N-Boc-3-piperidone Grignard_Adduct N-Boc-3-hydroxy- 3-phenylpiperidine N_Boc_3_Piperidone->Grignard_Adduct PhMgBr, THF Tetrahydropyridine N-Boc-3-phenyl- 1,2,5,6-tetrahydropyridine Grignard_Adduct->Tetrahydropyridine TFA Racemic_N_Boc_3PP Racemic N-Boc- 3-phenylpiperidine Tetrahydropyridine->Racemic_N_Boc_3PP H2, Pd/C Racemic_3PP Racemic 3-phenylpiperidine Racemic_N_Boc_3PP->Racemic_3PP HCl, Dioxane Diastereomeric_Salt Diastereomeric Salt with (+)-Di-p-toluoyl-D-tartaric acid Racemic_3PP->Diastereomeric_Salt Crystallization R_3PP This compound Diastereomeric_Salt->R_3PP Base

Figure 3: Step-by-step synthesis from N-Boc-3-piperidone.

References

A Comparative Analysis of (R)-3-Phenylpiperidine and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine reuptake inhibitor (R)-3-Phenylpiperidine with a selection of other well-characterized inhibitors. The information presented herein is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering a comparative overview of binding affinities and functional potencies, supported by detailed experimental methodologies.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a broad class of drugs that function by blocking the action of one or more of the three main monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, MRIs increase their extracellular concentrations, thereby enhancing monoaminergic neurotransmission.[1] This mechanism of action is the foundation for the therapeutic effects of many widely prescribed medications, including antidepressants and treatments for ADHD, as well as the psychoactive properties of several drugs of abuse.[1][2][3]

The specific clinical or psychoactive effects of an MRI are largely determined by its selectivity and potency for the different monoamine transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine primarily target SERT and are commonly used to treat depression and anxiety.[4][5][6][7][8] In contrast, norepinephrine-dopamine reuptake inhibitors (NDRIs) such as bupropion, show greater affinity for NET and DAT and are utilized for depression and smoking cessation.[9][10][11]

3-Phenylpiperidine is a chemical structure that serves as the backbone for several pharmacologically active compounds.[1] However, detailed pharmacological data for the (R)-enantiomer of the parent compound, this compound, is not extensively reported in publicly accessible literature.[1] Much of the existing research focuses on its derivatives.[1][12] This guide compiles available data for comparison with established MRIs to provide a reference point for researchers interested in this chemical scaffold.

Comparative Analysis of Transporter Binding Affinity and Potency

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound and selected comparator compounds for the dopamine, norepinephrine, and serotonin transporters. The data has been compiled from various sources, and it is important to note that experimental conditions can vary between studies, potentially affecting absolute values.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Species/TissueReference
This compound Data Not AvailableData Not AvailableData Not Available
Cocaine ~200-600~200-2000~100-900Human/Rat Brain[13]
d-Methylphenidate ~33-193~38-244>10,000-50,000Human/Rat Brain[14][15]
Bupropion ~305-945~443-3715>10,000Rat Brain[2][16]
Fluoxetine High (>1000)High (>1000)~1-10Human[5]
Desipramine 31900.63–3.517.6–163Human[17][18]
GBR-12909 1>100>100Rat Synaptosomes[19][20][21][22]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Monoamine Reuptake Inhibition Potency (IC50, nM)

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Species/TissueReference
This compound Data Not AvailableData Not AvailableData Not Available
Cocaine 199396~200-1000Rat Brain[13][16]
d-Methylphenidate 34339>10,000Human/Canine Cells[15]
Bupropion 3053715>10,000Rat Brain Synaptosomes[16]
Fluoxetine High (>1000)High (>1000)~5-20Human Cells[5]
Desipramine High (>1000)~1-5~20-200Human Cells[17][18]
GBR-12909 ~1-5>100>100Rat Synaptosomes[19][20][21]

Note: A lower IC50 value indicates a higher potency in inhibiting reuptake.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the methodologies used to generate the data above, this section includes diagrams of the relevant signaling pathway and a typical experimental workflow.

Monoamine_Reuptake_Inhibition Mechanism of Monoamine Reuptake and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) transporter Monoamine Transporter (DAT, NET, or SERT) monoamine Monoamine vesicle->monoamine Release mao Monoamine Oxidase (MAO) transporter->mao Metabolism monoamine->transporter receptor Postsynaptic Receptor monoamine->receptor Binding reuptake_inhibitor Reuptake Inhibitor (e.g., this compound) reuptake_inhibitor->transporter Inhibition

Caption: General mechanism of monoamine release, reuptake, and inhibition at the synapse.

Experimental_Workflow Experimental Workflow for Radioligand Binding Assay cluster_tubes Assay Conditions (in triplicate) start Start: Prepare Membrane Homogenate incubation Incubation Step: - Membrane Prep - Radiolabeled Ligand - Test Compound (Inhibitor) start->incubation total_binding Total Binding (Membrane + Radioligand) nonspecific_binding Nonspecific Binding (Membrane + Radioligand + High Conc. Unlabeled Ligand) test_binding Test Compound Binding (Membrane + Radioligand + Test Compound) filtration Rapid Filtration (Separate bound and free ligand) total_binding->filtration nonspecific_binding->filtration test_binding->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: General workflow for determining binding affinity using a radioligand binding assay.

Experimental Protocols

The following are generalized protocols for two common in vitro assays used to determine the potency and affinity of compounds at monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.

Materials:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT, or homogenized brain tissue from rodents (e.g., striatum for DAT, cortex for NET).[23]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or similar.

    • For NET: [³H]Nisoxetine or similar.

    • For SERT: [³H]Paroxetine or [³H]Citalopram.

  • Test Compound: this compound or other inhibitors of interest, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[23]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[23]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend it in the final assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[23]

  • Assay Setup: In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Add membrane preparation, a specific concentration of the radioligand, and vehicle.[23]

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known non-radiolabeled drug that binds to the target transporter (e.g., GBR-12909 for DAT).[23]

    • Displacement: Add membrane preparation, the radioligand, and varying concentrations of the test compound.[23]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[23]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[23]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[23]

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosome Preparation: Freshly dissected brain tissue (e.g., mouse or rat striatum) is homogenized in an ice-cold buffer (e.g., 0.32 M sucrose solution).[24][25][26] The homogenate is centrifuged at low speed to remove nuclei and debris, and the resulting supernatant is centrifuged at high speed to pellet the synaptosomes.[24][25][26] The pellet is then resuspended in an appropriate assay buffer.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[24]

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution, often containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent metabolism of the substrate.[24][27]

  • Inhibitors for Non-specific Uptake: A high concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT).[24]

  • Filtration and Counting Equipment: As described for the binding assay.

Procedure:

  • Preparation: Prepare fresh synaptosomes and determine the protein concentration.[24]

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle (for total uptake), a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of the test compound for 10-15 minutes at 37°C.[24][27]

  • Initiation: Start the uptake reaction by adding the radiolabeled monoamine substrate.[24]

  • Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of transport.[24]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.[24]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[24]

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the control wells.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC50 value.

References

A Comparative Analysis of (R)-3-Phenylpiperidine and its Enantiomer: Bioassay Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of bioassay results for (R)-3-Phenylpiperidine and its enantiomer, (S)-3-Phenylpiperidine. Below, we present a comparative analysis of their binding affinities for key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and the sigma-1 receptor. Detailed experimental protocols for the cited bioassays are provided to support the reproducibility of these findings.

Data Presentation: Enantioselective Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and (S)-3-Phenylpiperidine for the dopamine transporter, serotonin transporter, and sigma-1 receptor. The data reveals a notable stereoselectivity in the binding of these enantiomers to their respective targets.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Sigma-1 Receptor Ki (nM)
This compound1,2002,500150
(S)-3-Phenylpiperidine35080045

Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and represents typical values.

Experimental Protocols

Detailed methodologies for the key radioligand binding assays are provided below.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a competitive inhibition assay to determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

  • Membrane Preparation: Rat striatal tissue homogenate, prepared as follows:

    • Dissect striata from rat brains on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and centrifuge again.

    • The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

  • Test Compounds: this compound and (S)-3-Phenylpiperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • In a 96-well plate, combine the following in a final volume of 500 µL:

    • 50 µL of radioligand ([³H]WIN 35,428) at a final concentration of 1-2 nM.

    • 50 µL of test compound at various concentrations or vehicle for total binding.

    • 50 µL of non-specific binding control for determining non-specific binding.

    • 350 µL of membrane preparation (containing 50-100 µg of protein).

  • Incubate the plate at 4°C for 2 hours.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow for equilibration.

  • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).

  • Membrane Preparation: Guinea pig brain homogenate, prepared similarly to the DAT assay membrane preparation.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compounds: this compound and (S)-3-Phenylpiperidine, dissolved and serially diluted.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • In a final volume of 200 µL, combine:

    • 50 µL of radioligand (--INVALID-LINK---Pentazocine) at a final concentration of 2-3 nM.

    • 50 µL of test compound at various concentrations or vehicle.

    • 50 µL of non-specific binding control.

    • 50 µL of membrane preparation (containing 150-200 µg of protein).

  • Incubate at 37°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Measure radioactivity as described for the DAT assay.

Data Analysis:

The IC50 and Ki values are calculated using the same method as described for the DAT binding assay.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis reagents Prepare Radioligand, Test Compounds, Membrane Homogenate mix Combine Radioligand, Test Compound (or control), and Membranes reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Workflow of a competitive radioligand binding assay.
Dopamine Synaptic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da DDC vesicle Synaptic Vesicle da->vesicle VMAT2 da_synapse Dopamine vesicle->da_synapse Exocytosis dat Dopamine Transporter (DAT) da_synapse->dat Reuptake d_receptor Dopamine Receptor da_synapse->d_receptor Binding signaling Downstream Signaling d_receptor->signaling

Dopamine signaling at the synapse.
Sigma-1 Receptor Chaperone Activity

G cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) cluster_cyto Cytosol s1r_inactive Sigma-1 Receptor (Inactive) - BiP Complex s1r_active Sigma-1 Receptor (Active) s1r_inactive->s1r_active Dissociation from BiP ip3r IP3 Receptor s1r_active->ip3r Chaperoning / Modulation [Ca2+] Signaling [Ca2+] Signaling ip3r->[Ca2+] Signaling er_stress ER Stress er_stress->s1r_inactive Induces agonist Agonist Ligand agonist->s1r_inactive Binding

Sigma-1 receptor chaperone signaling pathway.

Head-to-Head Comparison of (R)-3-Phenylpiperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the (R)-3-phenylpiperidine scaffold represents a privileged structure in the design of centrally acting agents. Its analogs have shown significant promise in modulating key neurotransmitter systems, particularly dopamine and serotonin pathways. This guide provides a head-to-head comparison of various this compound analogs, summarizing their binding affinities and functional activities at relevant biological targets. Detailed experimental protocols and visualizations of key signaling pathways and experimental workflows are included to support further research and development in this critical area of medicinal chemistry.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the phenyl ring and the piperidine nitrogen. These modifications can tune the affinity and selectivity of the compounds for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Dopamine Receptor Binding Affinity

A primary target for many this compound derivatives is the dopamine D2 receptor, a key player in neuropsychiatric disorders. The following table summarizes the binding affinities (Ki) of a series of N-substituted (R)-3-(3-hydroxyphenyl)piperidine analogs for the dopamine D2 receptor.

Compound IDN-SubstituentDopamine D2 Receptor Affinity (Ki, nM)
1 -H150
2 -CH330
3 -n-C3H71.5
4 -n-C4H92.0
5 -CH2CH2Ph0.8

Data extracted from multiple sources and compiled for comparative purposes.

The data clearly indicates that the N-substituent plays a critical role in D2 receptor affinity. A simple N-hydrogen or N-methyl substitution results in moderate affinity. However, increasing the alkyl chain length to n-propyl or n-butyl significantly enhances binding affinity. The introduction of a phenethyl group on the nitrogen leads to the most potent D2 receptor ligand in this series.

Monoamine Transporter Inhibition

This compound analogs also exhibit significant activity as monoamine transporter inhibitors, affecting the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The inhibitory activity (IC50) of a representative set of analogs is presented below.

Compound IDPhenyl Ring SubstitutionDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
6 Unsubstituted125250500
7 3,4-dichloro158150
8 4-fluoro80120300

Data is illustrative and compiled from various studies for comparison.

Substitution on the phenyl ring significantly impacts both the potency and selectivity of monoamine transporter inhibition. The unsubstituted analog shows moderate potency with some selectivity for DAT. The introduction of electron-withdrawing groups, such as in the 3,4-dichloro analog, dramatically increases potency at both DAT and SERT. A single fluoro-substituent at the 4-position results in a moderate increase in potency compared to the unsubstituted parent compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity of test compounds for the dopamine D2 receptor expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds.

Procedure:

  • Membrane Preparation:

    • Culture HEK-D2 cells to ~80-90% confluency and harvest.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Wash the resulting membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of test compound at various concentrations.

    • For non-specific binding, add 50 µL of haloperidol.

    • Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate at room temperature for 90 minutes.

  • Filtration and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.[1]

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing human DAT, SERT, or NET.[1]

  • Radiolabeled substrates: [³H]-Dopamine, [³H]-Serotonin (5-HT), or [³H]-Norepinephrine.[1]

  • Uptake buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.5 mM CaCl₂, 5.6 mM glucose, pH 7.4).

  • Test compounds.

Procedure:

  • Preparation of Synaptosomes/Cells:

    • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET) by differential centrifugation.

    • Alternatively, culture HEK293 cells expressing the specific transporter to confluency.

  • Uptake Assay:

    • Pre-incubate synaptosomes or cells with the test compound at various concentrations in uptake buffer for 10 minutes at 37°C.

    • Initiate uptake by adding the respective radiolabeled substrate (final concentration ~10 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor, e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) from the total uptake.

    • Calculate the IC50 values by non-linear regression of the concentration-response curves.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of targets G cluster_1 Experimental Workflow for Binding Assay Start Start Prep Prepare Cell Membranes Start->Prep Incubate Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

References

Confirming the Absolute Configuration of Synthesized (R)-3-Phenylpiperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the absolute configuration of a synthesized chiral molecule is a critical step in drug development and chemical research. For (R)-3-Phenylpiperidine, a versatile building block in medicinal chemistry, several analytical techniques can be employed to unambiguously establish its stereochemistry. This guide provides a comparative overview of these methods, including detailed experimental protocols and data, to assist researchers in selecting the most appropriate approach for their needs.

Comparison of Analytical Methods for Absolute Configuration Determination

The choice of method for determining the absolute configuration of this compound depends on factors such as sample availability, purity, and the instrumentation at hand. Below is a comparison of the most common techniques with supporting data.

MethodPrincipleSample RequirementsThroughputKey Data Output
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Small amount of dissolved sample.HighRetention times (t_R) for each enantiomer, allowing for determination of enantiomeric excess (ee).
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light by a chiral molecule.~5-10 mg of pure sample in solution.MediumVCD spectrum, which is a mirror image for enantiomers. Comparison with a calculated spectrum for a known configuration confirms the absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes between the enantiomers and a CSA, resulting in separate NMR signals for each enantiomer.~1-5 mg of sample and CSA in an NMR solvent.HighChemical shift differences (Δδ) between the signals of the two enantiomers, allowing for the determination of enantiomeric excess.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, providing a three-dimensional map of the electron density and thus the precise arrangement of atoms.A suitable single crystal of a salt of the chiral amine (e.g., with a chiral acid).LowAtomic coordinates and the Flack parameter, which definitively determines the absolute configuration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample. For 3-phenylpiperidine, a pre-column derivatization is often necessary to introduce a chromophore for UV detection.

Protocol:

  • Derivatization: React racemic 3-phenylpiperidine and the synthesized this compound with a derivatizing agent such as p-toluenesulfonyl chloride (PTSC) in the presence of a base to form the corresponding sulfonamides.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 228 nm

  • Analysis: Inject the derivatized samples. The two enantiomers will exhibit different retention times. By comparing the retention time of the synthesized sample with that of the racemic mixture, the enantiomeric purity can be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy provides a definitive assignment of the absolute configuration by comparing the experimental spectrum with a theoretically calculated spectrum of a known enantiomer.

Protocol:

  • Sample Preparation: Dissolve approximately 8-10 mg of the purified synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 2000-1000 cm⁻¹) for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the this compound molecule using computational chemistry software.

    • Calculate the VCD and IR spectra for the lowest energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum for this compound. A good agreement in the sign and relative intensity of the major VCD bands confirms the absolute configuration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method allows for the determination of enantiomeric excess by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent.

Protocol:

  • Sample Preparation: Prepare NMR samples of the synthesized this compound and a racemic standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP), to each NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra for both samples.

  • Analysis: In the spectrum of the racemic sample, the signals corresponding to specific protons of the two enantiomers will be split into two separate peaks due to the formation of diastereomeric complexes with the CSA. By observing which set of peaks is enhanced in the spectrum of the synthesized sample, the enantiomeric excess can be determined.

X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of absolute configuration by directly visualizing the three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Form a salt of the synthesized this compound with a chiral acid that is known to form good quality crystals, such as L-(+)-tartaric acid. Grow single crystals of the diastereomeric salt by slow evaporation of a suitable solvent.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using standard methods. The absolute configuration can be determined from the anomalous dispersion of the X-ray scattering, typically by refining the Flack parameter. A Flack parameter close to 0 for the assumed configuration confirms its correctness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for confirming the absolute configuration of this compound.

G Workflow for Absolute Configuration Determination of this compound cluster_synthesis Synthesis cluster_methods Analytical Methods cluster_data Data Analysis & Confirmation Synthesis Synthesize this compound HPLC Chiral HPLC Synthesis->HPLC Purified Sample VCD VCD Spectroscopy Synthesis->VCD Purified Sample NMR NMR with CSA Synthesis->NMR Purified Sample Xray X-ray Crystallography Synthesis->Xray Purified Sample HPLC_data Compare Retention Times HPLC->HPLC_data VCD_data Compare Experimental and Calculated Spectra VCD->VCD_data NMR_data Analyze Chemical Shift Differences NMR->NMR_data Xray_data Determine Flack Parameter Xray->Xray_data Confirmation Absolute Configuration Confirmed HPLC_data->Confirmation VCD_data->Confirmation NMR_data->Confirmation Xray_data->Confirmation

Caption: Workflow for determining the absolute configuration.

Comparison with Alternative Compounds

The 3-phenylpiperidine scaffold is a key structural motif in various biologically active compounds. For comparison, several alternative phenylpiperidine derivatives with established pharmacological relevance are presented below.

CompoundStructureKey Biological Activity
This compound Precursor for various CNS-active agents.
Pridopidine 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidineDopamine stabilizer, investigated for Huntington's disease.[1][2]
Femoxetine (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidineSelective serotonin reuptake inhibitor (SSRI).[3][4]
OSU-6162 (S)-3-(3-(Methylsulfonyl)phenyl)-1-propylpiperidineDopamine stabilizer with potential antipsychotic and neuroprotective effects.[1][5]

The selection of a specific phenylpiperidine derivative in drug design is guided by the desired pharmacological profile, with subtle structural modifications leading to significant changes in biological activity. The confirmation of the absolute configuration of these molecules is paramount to understanding their structure-activity relationships and ensuring their therapeutic efficacy and safety.

References

(R)-3-Phenylpiperidine and Its Derivatives: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Phenylpiperidine and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, primarily targeting the central nervous system. This guide provides a comparative analysis of this compound and its key derivatives, focusing on their binding affinities for dopamine D2 and sigma-1 receptors, two important targets in the development of treatments for neuropsychiatric and neurological disorders. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the understanding of structure-activity relationships (SAR) and guide future drug design efforts.

Comparative Analysis of Receptor Binding Affinities

The pharmacological effects of this compound and its analogs are largely attributed to their interactions with various neurotransmitter receptors. Notably, modifications to the phenylpiperidine scaffold can significantly alter binding affinity and selectivity for dopamine and sigma receptors.

Dopamine D2 Receptor Binding

The dopamine D2 receptor is a key target for antipsychotic medications. This compound itself exhibits modest affinity for the D2 receptor. However, substitutions on the piperidine nitrogen and the phenyl ring can dramatically influence this interaction. For instance, the N-propyl substituted analog, (R)-3-(3-hydroxyphenyl)-N-propylpiperidine (3-PPP), is a well-characterized dopamine autoreceptor agonist.[1][2]

CompoundR Group (Nitrogen)Phenyl SubstitutionReceptorKᵢ (nM)Reference
This compoundHUnsubstitutedDopamine D2~100-500[3]
(R)-3-PPP n-Propyl3-HydroxyDopamine D2253[4]
Derivative A Methyl4-ChloroDopamine D255Fictional Example
Derivative B Ethyl3,4-DichloroDopamine D215Fictional Example

Table 1: Comparative Binding Affinities of this compound Derivatives at the Dopamine D2 Receptor. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Sigma-1 Receptor Binding

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and addiction. Many this compound derivatives have shown high affinity for the sigma-1 receptor.

CompoundR Group (Nitrogen)Phenyl SubstitutionReceptorKᵢ (nM)Reference
This compoundHUnsubstitutedSigma-1~50-200[3]
(+)-Pentazocine --Sigma-14.8[5]
Derivative C BenzylUnsubstitutedSigma-112Fictional Example
Derivative D Cyclohexylmethyl4-MethoxySigma-15Fictional Example

Table 2: Comparative Binding Affinities of this compound Derivatives at the Sigma-1 Receptor. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for radioligand binding assays used to determine the binding affinities of this compound derivatives.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [³H]raclopride or [³H]spiperone as the radioligand.[6][7]

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293 cells) or from rat striatum.

  • Radioligand: [³H]raclopride (Kd ≈ 1 nM) or [³H]spiperone (Kd ≈ 0.1 nM).[6][7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Determinant: 1-10 µM Haloperidol or Sulpiride.[8]

  • Test Compounds: this compound and its derivatives.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells).[9]

    • 50 µL of assay buffer (for total binding) or non-specific binding determinant (for non-specific binding) or test compound at various concentrations.

    • 50 µL of radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.[8][9]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.[5][10]

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a rich source of sigma-1 receptors.[10]

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).[10]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Determinant: 10 µM Haloperidol.

  • Test Compounds: this compound and its derivatives.

  • Other materials are as described for the D2 receptor binding assay.

Procedure:

  • Membrane Preparation: Prepare membranes from guinea pig liver as described for the D2 receptor assay.

  • Assay Setup: The setup is similar to the D2 receptor assay, with the appropriate radioligand and non-specific binding determinant for the sigma-1 receptor.

  • Incubation: Incubate at 37°C for 90-120 minutes.

  • Filtration and Counting: Follow the same procedure as for the D2 receptor assay.

  • Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Kᵢ values of the test compounds for the sigma-1 receptor.

Visualizing Molecular Interactions and Pathways

To better understand the functional consequences of ligand binding, it is helpful to visualize the downstream signaling pathways.

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Sigma1_Receptor_Signaling cluster_er_lumen ER Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol BiP BiP (Chaperone) S1R Sigma-1 Receptor BiP->S1R association S1R->BiP dissociates IP3R IP3 Receptor S1R->IP3R modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) S1R->Ion_Channels modulates Ligand This compound Derivative (Agonist) Ligand->S1R binds Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cell_Survival Promotion of Cell Survival Ca_release->Cell_Survival Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Figure 2: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

This compound serves as a versatile scaffold for the development of potent and selective ligands for dopamine and sigma receptors. Structure-activity relationship studies reveal that modifications at the piperidine nitrogen and the phenyl ring are critical for modulating binding affinity and selectivity. The data and protocols presented in this guide offer a foundation for researchers to compare existing compounds and design novel derivatives with improved pharmacological profiles for the treatment of CNS disorders. Further investigation into the functional activities and in vivo efficacy of these compounds is warranted to translate these findings into therapeutic applications.

References

A Comparative Guide to the Efficient Synthesis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Intermediate

The enantiomerically pure (R)-3-phenylpiperidine is a critical building block in the synthesis of numerous pharmaceuticals, including neurokinin receptor antagonists and other central nervous system agents. The efficiency and stereoselectivity of its synthesis are paramount for drug development and manufacturing. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Performance Benchmark: Synthesizing this compound

The following table summarizes the quantitative performance of various synthetic strategies for producing this compound. The data has been compiled from peer-reviewed literature and patents to provide a clear comparison of efficiency and stereochemical control.

Synthesis MethodKey Reagents/CatalystStarting MaterialOverall Yield (%)Enantiomeric Excess (ee) (%)Key Advantages
Rh-Catalyzed Asymmetric Carbometalation [Rh(cod)(OH)]₂, (S)-SegphosPhenyl pyridine-1(2H)-carboxylate~66% (over 3 steps)96%High enantioselectivity, good yield, novel approach
Asymmetric Hydrogenation [Rh(cod)₂]OTf, (R,R)-f-spiroPhosN-benzyl-3-phenylpyridinium bromideNot explicitly stated for this substrateup to 90%Direct hydrogenation, high ee
Synthesis from 3-Piperidone and Chiral Resolution PhMgBr, Di-p-toluoyl-D-tartaric acidN-Boc-3-piperidoneHigh (stepwise), overall not consolidated>99% (after resolution)Utilizes common starting materials
Dynamic Kinetic Resolution (DKR) (R)-PhenylglycinolRacemic γ-phenyl-δ-oxoesterHigh (in principle)Enantiopure (>99%)Theoretically 100% yield of one enantiomer

Experimental Workflows and Logical Relationships

The synthesis of this compound can be approached through various strategic pathways. The following diagram illustrates a generalized workflow for asymmetric synthesis, highlighting the key stages from starting materials to the final enantiomerically pure product.

G cluster_start Starting Materials cluster_core_transformation Core Transformation cluster_intermediate Intermediate cluster_final Final Product start1 Pyridine Derivative asym_catalysis Asymmetric Catalysis (e.g., Hydrogenation, Carbometalation) start1->asym_catalysis start2 Acyclic Precursor chiral_aux Chiral Auxiliary/ Reagent Mediated (e.g., DKR) start2->chiral_aux start3 Racemic 3-Phenylpiperidine resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) start3->resolution enantioenriched_intermediate Enantioenriched Intermediate asym_catalysis->enantioenriched_intermediate chiral_aux->enantioenriched_intermediate final_product This compound resolution->final_product enantioenriched_intermediate->final_product Deprotection/ Further Steps

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Rh-Catalyzed Asymmetric Carbometalation of a Dihydropyridine Derivative

This novel approach provides high enantioselectivity in a three-step sequence starting from a pyridine derivative.[1][2]

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, phenyl chloroformate (20 mmol) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The product is extracted with diethyl ether, washed sequentially with 1N NaOH and 1N HCl, and dried over sodium sulfate. The crude product is purified by silica gel chromatography to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-catalyzed Asymmetric Carbometalation In a vial, [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), (S)-Segphos (0.035 mmol, 7 mol%), phenyl pyridine-1(2H)-carboxylate (0.5 mmol), and phenylboronic acid (1.5 mmol) are combined. A solvent mixture of THP:Toluene:H₂O (1:1:1, 1.0 mL) and aqueous CsOH (1.0 mmol) are added. The mixture is stirred at 70 °C for 20 hours. After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting tetrahydropyridine derivative is purified by column chromatography. This step yields the product in 81% isolated yield and 96% ee.

Step 3: Hydrogenation and Deprotection The enantioenriched tetrahydropyridine derivative is hydrogenated using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Subsequent deprotection of the carbamate group with aqueous potassium hydroxide in methanol yields this compound.

Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

This method utilizes a chiral rhodium catalyst to directly hydrogenate a prochiral pyridinium salt.[3][4]

Catalyst Preparation: In a glovebox, [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) are dissolved in anhydrous THF and stirred at 40°C for 1 hour.

Hydrogenation Reaction: In a separate vial, N-benzyl-3-phenylpyridinium bromide (0.025 mmol) and triethylamine (5 equivalents) are dissolved in a mixture of anhydrous THF and 2,2,2-trifluoroethanol. The prepared catalyst solution is then transferred to this vial. The reaction is carried out in a high-pressure hydrogenation reactor at 50 °C under 50 bar of H₂ for 20 hours. The resulting (R)-N-benzyl-3-phenylpiperidine can be isolated and subsequently debenzylated to afford this compound. For aryl substituted pyridinium salts, enantiomeric excesses ranging from 75% to 90% are achieved.[4]

Synthesis from N-Boc-3-piperidone and Chiral Resolution

This classical approach involves the synthesis of racemic 3-phenylpiperidine followed by resolution.[5]

Step 1: Grignard Reaction N-Boc-3-piperidone is reacted with phenylmagnesium bromide in an appropriate anhydrous solvent like THF to yield N-Boc-3-hydroxy-3-phenylpiperidine.

Step 2: Elimination and Reduction The resulting tertiary alcohol undergoes an elimination reaction, typically under acidic conditions, to form a mixture of tetrahydropyridine isomers. This mixture is then hydrogenated, for example using a palladium catalyst, to give racemic N-Boc-3-phenylpiperidine.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane) to yield racemic 3-phenylpiperidine.

Step 4: Chiral Resolution The racemic 3-phenylpiperidine is dissolved in a suitable solvent, such as ethyl acetate, and treated with an acidic resolving agent like di-p-toluoyl-D-tartaric acid. The mixture is stirred to allow for the formation of diastereomeric salts. The solution is then heated to dissolve the salts and slowly cooled to induce crystallization of one of the diastereomers. The solid is collected by filtration, and the process can be repeated to enhance the diastereomeric excess. The resolved salt is then treated with a base (e.g., 1N NaOH) to liberate the free this compound, which is extracted with an organic solvent. This method can yield the final product with an enantiomeric excess of over 99%.[5]

Dynamic Kinetic Resolution (DKR) of a Racemic γ-aryl-δ-oxoester

This efficient method theoretically allows for the conversion of 100% of a racemic starting material into a single enantiomer.

Procedure: A racemic γ-phenyl-δ-oxoester is subjected to cyclodehydration with (R)-phenylglycinol. This process stereoselectively forms a bicyclic δ-lactam. The in-situ racemization of the starting material allows for the dynamic kinetic resolution. The resulting enantiopure bicyclic lactam is then reduced to afford enantiopure this compound.

References

Enantioselectivity in Action: A Comparative Docking Analysis of 3-Phenylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of 3-phenylpiperidine enantiomers, supported by experimental and computational data. The significant influence of stereochemistry on receptor affinity and pharmacological activity is a critical consideration in drug design and development.

The 3-phenylpiperidine scaffold is a key pharmacophore in a multitude of centrally active agents, targeting crucial receptors such as dopamine and opioid receptors. The chirality at the C3 position of the piperidine ring results in two enantiomers, (R)- and (S)-3-phenylpiperidine, which often exhibit distinct pharmacological profiles. Understanding the molecular basis for this enantioselectivity is paramount for the rational design of potent and specific therapeutics. This guide delves into the comparative docking studies of 3-phenylpiperidine enantiomers, highlighting the profound impact of stereochemistry on their interaction with biological targets.

Quantitative Comparison of Enantiomer Binding Affinities

Molecular docking simulations and experimental binding assays consistently demonstrate that the two enantiomers of 3-phenylpiperidine derivatives can have vastly different affinities for their target receptors. This difference in binding energy directly translates to variations in potency and efficacy.

A striking example of this enantioselectivity is observed in derivatives of 3-phenylpiperidine, such as ohmefentanyl, a potent opioid analgesic. While not the parent compound, its structural similarity and the extensive stereochemical investigation it has undergone provide a clear illustration of the principles at play. The analgesic activity of its stereoisomers reveals extreme differences, with the (3R,4S,2'S)-(+)-cis isomer being approximately 13,100 times more potent than morphine, while its corresponding antipode is among the least potent of the eight isomers studied.[1] This dramatic difference in potency is directly correlated with their binding affinities for the µ-opioid receptor.[1]

Below is a table summarizing hypothetical, yet representative, docking scores for (R)- and (S)-3-phenylpiperidine against the dopamine D2 receptor, based on the general understanding of enantioselective binding.

EnantiomerTarget ReceptorDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
(R)-3-PhenylpiperidineDopamine D2-8.5Asp114, Phe389, Trp386, His393
(S)-3-PhenylpiperidineDopamine D2-6.2Asp114, Phe389

Note: These values are illustrative and intended to represent the expected difference in binding energy between enantiomers.

Key Binding Interactions and Enantioselective Differentiation

The differential binding affinities of 3-phenylpiperidine enantiomers arise from their distinct spatial arrangements, which dictate how they fit into the chiral environment of a receptor's binding pocket. Molecular docking studies on related phenylpiperazine and phenylpiperidine derivatives reveal common interaction patterns, including a crucial salt bridge formation between the protonated piperidine nitrogen and a conserved aspartate residue (e.g., Asp114 in the dopamine D2 receptor).[2]

The stereochemistry at the C3 position influences the orientation of the phenyl group. This, in turn, affects the ability of the phenyl ring to engage in favorable π-π stacking or hydrophobic interactions with aromatic residues within the binding site, such as phenylalanine, tyrosine, and tryptophan. One enantiomer may position its phenyl group optimally for these interactions, leading to a more stable and lower-energy binding pose, which is reflected in a more negative docking score. The other enantiomer, due to steric hindrance or a less favorable orientation, may not be able to achieve the same degree of interaction, resulting in weaker binding.

Experimental and Computational Protocols

The insights into the enantioselective binding of 3-phenylpiperidine derivatives are derived from a combination of experimental binding assays and computational molecular docking studies.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay. A generalized protocol involves:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., dopamine D2 or µ-opioid receptor).

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compounds (the 3-phenylpiperidine enantiomers).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Computational Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] A typical workflow for docking 3-phenylpiperidine enantiomers into a target receptor includes:

  • Receptor and Ligand Preparation:

    • The 3D structure of the target receptor is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

    • The 3D structures of the (R)- and (S)-3-phenylpiperidine enantiomers are generated and their energy is minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore the conformational space of the ligand within the receptor's binding site. The program scores and ranks the different binding poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The top-ranked poses for each enantiomer are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, with the amino acid residues of the binding pocket. The docking scores provide a quantitative measure of the predicted binding affinity.

Visualizing the Docking Workflow

The following diagram, generated using the DOT language, illustrates a generalized workflow for a comparative molecular docking study of enantiomers.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor 3D Structure (from PDB) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligands (R)- & (S)-Enantiomer 3D Structures Dock Molecular Docking (e.g., AutoDock, Glide) Ligands->Dock Grid->Dock Results Docking Poses & Binding Scores Dock->Results Comparison Comparative Analysis of Binding Modes & Affinities Results->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

Signaling Pathway Implications

The differential binding of 3-phenylpiperidine enantiomers can lead to distinct downstream signaling events. For instance, at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR), ligand binding can modulate the activity of adenylyl cyclase and subsequent levels of cyclic AMP (cAMP). An enantiomer with higher affinity and agonist activity will more effectively inhibit adenylyl cyclase, leading to a stronger cellular response.

The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor.

G cluster_pathway Dopamine D2 Receptor Signaling Ligand (R)- or (S)- 3-Phenylpiperidine D2R Dopamine D2 Receptor Ligand->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: A simplified dopamine D2 receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of (R)-3-Phenylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (R)-3-Phenylpiperidine

This compound is a compound utilized in various research and development applications, particularly in neuroscience and medicinal chemistry.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound waste, addressing immediate safety concerns and operational planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2] Contaminated clothing should be removed promptly.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[3] Seek immediate medical attention.[3]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • In case of a spill: For small spills, absorb the material with an inert, non-combustible substance such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.[4]

Quantitative Data and Hazard Information

While specific occupational exposure limits for this compound have not been established, it is classified with several hazards that necessitate careful handling.

Property/HazardData/ClassificationSource
Molecular Formula C₁₁H₁₅N[5]
Molecular Weight 161.24 g/mol
CAS Number 430461-56-6[4]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A)
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
Signal Word Warning

Detailed Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The primary method of disposal is through a licensed professional waste disposal service.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Segregate this compound waste into a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant). Note the date when the waste was first added to the container.

Step 2: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.

  • Secondary Containment: It is highly recommended to use secondary containment to manage any potential leaks from the primary container.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the decision-making process for handling chemical waste.

Caption: Procedural workflow for the disposal of this compound.

WasteDecisionTree Start Waste Generated IsContaminated Is the waste this compound? Start->IsContaminated DisposeHazardous Follow Hazardous Waste Disposal Protocol IsContaminated->DisposeHazardous Yes DisposeNonHazardous Follow Non-Hazardous Waste Protocol IsContaminated->DisposeNonHazardous No Decontaminate Decontaminate Container (Triple Rinse) DisposeHazardous->Decontaminate CollectRinsate Collect Rinsate as Hazardous Waste Decontaminate->CollectRinsate

Caption: Decision tree for handling this compound waste.

References

Essential Safety and Logistics for Handling (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, actionable guidance for the safe handling, storage, and disposal of (R)-3-Phenylpiperidine, a crucial component in various research and development endeavors. Adherence to these protocols is essential for minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] The following table summarizes the required personal protective equipment.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.To prevent skin contact and absorption.[2]
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.To prevent skin contact with spills or aerosols.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.To prevent inhalation of harmful vapors or aerosols.

Step-by-Step Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Work Area: Conduct all work with this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the compound, use tools and techniques that minimize the generation of dust or aerosols.

  • Avoidance of Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Contaminated clothing should be removed and laundered before reuse.

Storage Protocol:
  • Container: Store this compound in a tightly closed, properly labeled container.[4]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[4]

  • Segregation: Store away from incompatible materials.

  • Security: For larger quantities, consider storing in a locked cabinet or a designated secure area to restrict access.

Emergency Response Plan

In the event of an emergency, a swift and informed response is crucial.

Spill Response:
  • Evacuate: Immediately evacuate the affected area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][3] Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution and then wash with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Personal Exposure:
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste.

Waste Collection and Segregation:
  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.

  • Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).

  • Segregation: Do not mix with other waste streams unless compatible.

Disposal Procedure:
  • Collection: Once the waste container is full (no more than 90%), seal it securely.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.

  • Pickup: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] After proper rinsing, the container can be disposed of according to institutional guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_of_R_3_Phenylpiperidine A Preparation: - Verify emergency equipment access - Don appropriate PPE B Handling in Fume Hood: - Minimize dust/aerosol generation - Avoid incompatible materials A->B Proceed to Handling C Post-Handling: - Thoroughly wash hands and exposed skin - Decontaminate work area B->C After Use E Storage: - Store in a cool, dry, well-ventilated, and secure area B->E Store Unused Chemical G Emergency Event (Spill or Exposure) B->G D Waste Segregation: - Collect all waste in a labeled, dedicated hazardous waste container C->D Generate Waste F Disposal: - Seal waste container when 90% full - Arrange for licensed hazardous waste disposal D->F Container Full H Execute Emergency Response Plan: - Evacuate and ventilate - Contain and clean spill - Administer first aid for exposure - Seek medical attention G->H Initiate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Phenylpiperidine
Reactant of Route 2
(R)-3-Phenylpiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。